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  • Product: 2-(2-Methylmorpholin-2-yl)ethanol;hydrochloride
  • CAS: 2413900-21-5

Core Science & Biosynthesis

Foundational

2-(2-Methylmorpholin-2-yl)ethanol hydrochloride chemical structure

An In-Depth Technical Guide to 2-(2-Methylmorpholin-2-yl)ethanol Hydrochloride: Structure, Synthesis, and Characterization Authored by a Senior Application Scientist This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(2-Methylmorpholin-2-yl)ethanol Hydrochloride: Structure, Synthesis, and Characterization

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(2-Methylmorpholin-2-yl)ethanol hydrochloride, a substituted morpholine derivative of interest in medicinal chemistry and drug development. The morpholine scaffold is a prevalent heterocyclic motif found in numerous FDA-approved drugs, highlighting its importance as a privileged structure in pharmaceutical research.[1] This document will delve into the chemical structure, a proposed synthetic pathway, and the analytical techniques required for the robust characterization of this compound.

Chemical Structure and Physicochemical Properties

2-(2-Methylmorpholin-2-yl)ethanol hydrochloride is a chiral molecule featuring a morpholine ring substituted at the 2-position with both a methyl group and a hydroxyethyl group. The hydrochloride salt form enhances its stability and aqueous solubility, which is a desirable characteristic for many pharmaceutical applications.[2]

The core structure consists of a saturated six-membered heterocycle containing both an ether and a secondary amine functionality. The substitution at the C2 position creates a quaternary stereocenter, meaning the compound can exist as a pair of enantiomers.

Structural Representation

The chemical structure of the protonated form (hydrochloride salt) is depicted below.

Caption: Chemical Structure of 2-(2-Methylmorpholin-2-yl)ethanol Hydrochloride.

Physicochemical Data Summary

The following table summarizes the key computed and expected physicochemical properties of the parent molecule, 2-(2-Methylmorpholin-2-yl)ethanol. The hydrochloride salt will have a correspondingly higher molecular weight and different solubility profile.

PropertyValueSource
Molecular Formula C₇H₁₅NO₂Inferred from Structure
Molecular Weight 145.20 g/mol Inferred from Structure
Topological Polar Surface Area (TPSA) 41.49 Ų[3][4]
Hydrogen Bond Donors 2[3][4]
Hydrogen Bond Acceptors 3[3][4]
Rotatable Bonds 2Inferred from Structure
Predicted LogP -0.64[4]
Appearance Expected to be a white to off-white crystalline solid[2]
Solubility Expected to be soluble in water and polar organic solvents[2]

Retrosynthetic Analysis and Proposed Synthesis

The synthesis of substituted morpholines is a well-established area of organic chemistry, with numerous strategies available.[5][6][7] A common and effective approach involves the cyclization of a suitably substituted amino alcohol precursor.[1] For 2-(2-Methylmorpholin-2-yl)ethanol hydrochloride, a plausible retrosynthetic analysis points to a key intermediate, an N-protected amino diol, which can be constructed from a commercially available amino acid derivative.

Synthesis Workflow Diagram

The proposed synthetic route is a multi-step process designed for efficiency and control over the key stereocenter.

synthesis_workflow Figure 2: Proposed Synthetic Workflow start 1. N-Boc-α-methylserine step1 Reduction of Carboxylic Acid (e.g., LiAlH₄ or BH₃ THF) start->step1 intermediate1 2. N-Boc-2-amino-2-methylpropane-1,3-diol step1->intermediate1 step2 Monotosylation (TsCl, Pyridine, 0°C) intermediate1->step2 intermediate2 3. N-Boc-2-amino-2-methyl-3-tosyloxypropan-1-ol step2->intermediate2 step3 Intramolecular Cyclization (e.g., NaH or t-BuOK) intermediate2->step3 intermediate3 4. N-Boc-2-methyl-2-morpholinemethanol step3->intermediate3 step4 Boc Deprotection (TFA or HCl in Dioxane) intermediate3->step4 intermediate4 5. (2-Methylmorpholin-2-yl)methanol step4->intermediate4 step5 Conversion to Hydrochloride Salt (HCl in Ether or Isopropanol) intermediate4->step5 product 6. 2-(2-Methylmorpholin-2-yl)ethanol hydrochloride step5->product

Caption: A plausible multi-step synthesis of the target compound.

Experimental Protocol Justification

Step 1: Reduction of N-Boc-α-methylserine: The synthesis commences with the reduction of the carboxylic acid of an N-protected amino acid. The tert-butyloxycarbonyl (Boc) group is an excellent choice for amine protection due to its stability under the reducing conditions and its straightforward removal later in the synthesis. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are effective for this transformation.

Step 2: Selective Monotosylation: To facilitate the subsequent cyclization, one of the primary hydroxyl groups of the resulting diol must be converted into a good leaving group. Tosyl chloride (TsCl) in the presence of a base like pyridine at low temperatures allows for the selective monotosylation of the less sterically hindered primary alcohol. This selectivity is crucial for preventing the formation of undesired side products.

Step 3: Intramolecular Williamson Ether Synthesis: The key ring-forming step is an intramolecular Sₙ2 reaction. A strong, non-nucleophilic base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is used to deprotonate the remaining hydroxyl group, which then acts as a nucleophile, displacing the tosylate leaving group to form the morpholine ring. This is a classic and reliable method for forming cyclic ethers.

Step 4 & 5: Deprotection and Salt Formation: The final steps involve the removal of the Boc protecting group under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrogen chloride in an inert solvent like dioxane. The resulting free amine is then treated with a solution of HCl in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired hydrochloride salt, which can be isolated and purified by recrystallization.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2-(2-Methylmorpholin-2-yl)ethanol hydrochloride. A combination of spectroscopic techniques is required.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl group (a singlet), the two methylene groups of the ethanol side chain (likely complex multiplets), and the four methylene protons on the morpholine ring (also appearing as complex multiplets). The N-H protons of the hydrochloride salt will likely appear as a broad singlet. The integration of these signals should correspond to the number of protons in each environment.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the seven unique carbon atoms in the molecule. The quaternary carbon at the 2-position will be a key signal, along with the methyl carbon, the two carbons of the ethanol chain, and the four carbons of the morpholine ring.[8]

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorptions include:

  • A broad O-H stretch from the alcohol group (around 3300-3400 cm⁻¹).

  • A broad N-H stretch from the ammonium salt (around 2400-2800 cm⁻¹).

  • C-H stretching vibrations from the alkyl groups (around 2850-3000 cm⁻¹).

  • A prominent C-O-C stretching vibration from the ether linkage in the morpholine ring (around 1100 cm⁻¹).

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) using a technique like Electrospray Ionization (ESI) will be used to determine the exact mass of the molecular ion. The observed mass should correspond to the calculated exact mass of the protonated parent molecule [C₇H₁₆NO₂]⁺, confirming the molecular formula.

Potential Applications and Future Directions

The morpholine moiety is a key component in a wide range of biologically active compounds, including antibacterial, anticancer, and analgesic agents.[9][10] The specific substitution pattern of 2-(2-Methylmorpholin-2-yl)ethanol hydrochloride, with its chiral quaternary center and hydroxyl functionality, makes it an attractive building block for several reasons:

  • Scaffold for Drug Discovery: It can serve as a starting point for the synthesis of more complex molecules. The hydroxyl group provides a handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

  • Chiral Ligand Development: Chiral morpholine derivatives can be employed as ligands in asymmetric catalysis, a field critical for the enantioselective synthesis of pharmaceuticals.

  • Agrochemical Research: Similar to their role in pharmaceuticals, morpholine derivatives are also found in agrochemical compounds.[1]

Further research could involve the chiral resolution of the racemic mixture to study the biological activity of the individual enantiomers, as stereochemistry often plays a critical role in a molecule's interaction with biological targets.

Conclusion

2-(2-Methylmorpholin-2-yl)ethanol hydrochloride is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has outlined its core structural and physicochemical properties, proposed a robust and logical synthetic strategy based on established chemical principles, and detailed the necessary analytical methods for its comprehensive characterization. The insights provided herein are intended to support researchers and drug development professionals in the synthesis and utilization of this and related substituted morpholine derivatives.

References

  • A New Strategy for the Synthesis of Substituted Morpholines.
  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
  • Three-Component Synthesis of Morpholine Deriv
  • Synthesis of Antitricyclic Morpholine Derivatives through Iodine(III)-Mediated Intramolecular Umpolung Cycloaddition of Olefins.
  • Green Synthesis of Morpholines via Selective Monoalkyl
  • 144053-98-5 | Morpholin-2-ylmethanol hydrochloride. ChemScene.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Synthesis and Characterization of Some New Morpholine Deriv
  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Progressive Research in Chemistry.
  • Synthesis and Characterization of Some New Morpholine Derivatives.
  • Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
  • CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride. CymitQuimica.
  • (2R)-2-(2-Methyl-morpholin-4-yl)-ethanol. Sigma-Aldrich.
  • (S)-Morpholin-2-ylmethanol hydrochloride , 97%ELSD , 1313584-92-7. CookeChem.
  • SYNTHESIS OF CONDENSED MORPHOLINE-CONTAINING SYSTEMS BY REDUCTIVE OR OXIDATIVE HETEROCYCLISATION.
  • 2-(2-Methyl-morpholin-4-yl)-ethanol. Sigma-Aldrich.
  • (R)-Morpholin-2-yl-methanol hydrochloride. J&W Pharmlab.
  • 2-Morpholinoethanol. PubChem.
  • Morpholine synthesis. Organic Chemistry Portal.
  • (PDF) Morpholines. Synthesis and Biological Activity.
  • 2-Morpholinoethanol | 622-40-2. ChemicalBook.
  • 1992041-81-2 | (2-Methylmorpholin-2-yl)methanol. ChemScene.
  • Synthesis and characterization of 2-arylmorpholine hydrochloride.

Sources

Foundational

Introduction: Unveiling the Therapeutic Potential of a Privileged Scaffold

An In-Depth Technical Guide to 2-Hydroxyethyl Substituted Morpholine Hydrochloride Derivatives for Researchers and Drug Development Professionals The morpholine ring is a cornerstone in medicinal chemistry, recognized as...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Hydroxyethyl Substituted Morpholine Hydrochloride Derivatives for Researchers and Drug Development Professionals

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs and bioactive molecules.[1][2] Its unique physicochemical properties, including metabolic stability and aqueous solubility, stem from its flexible six-membered ring containing both an ether and a secondary amine functional group.[3][4] This guide focuses on a specific, highly functionalized class: 2-hydroxyethyl substituted morpholine hydrochloride derivatives.

The incorporation of a 2-hydroxyethyl group at the 2-position of the morpholine ring introduces a primary alcohol. This functional group is a potent hydrogen bond donor and acceptor, significantly influencing the molecule's solubility, membrane permeability, and, most importantly, its interaction with biological targets.[5] The hydrochloride salt form is a strategic choice in drug development, aimed at improving the compound's stability, crystallinity, and bioavailability, which are critical parameters for formulation and clinical translation.

This document, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of these derivatives. It moves beyond simple recitation of facts to explain the causality behind synthetic choices, dissect structure-activity relationships (SAR), and provide robust, field-tested experimental protocols. Our objective is to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to innovate within this promising chemical space.

Chapter 1: Synthesis, Stereochemistry, and Salt Formation

The synthetic strategy for constructing the 2-hydroxyethyl morpholine core is critical as it dictates the stereochemical outcome, which is often intrinsically linked to pharmacological activity. A common and effective approach involves the cyclization of an appropriate amino-alcohol.

A well-established method involves the reaction of a 2-aminoethanol derivative with an aryl-bromomethyl-ketone.[6] The resulting intermediate hydroxyaminoketone undergoes spontaneous cyclization to form the tetrahydro-1,4-oxazine (morpholine) ring.[6] An alternative and highly effective strategy for creating the N-substituted core, specifically N-(2-hydroxyethyl)morpholine, involves the direct cyclization of triethanolamine using a silica-alumina catalyst.[7]

Rationale for Method Selection: The choice of synthetic route is governed by the desired substitution pattern. The amino-alcohol cyclization is versatile for creating diverse substitutions on the ring and the aryl group.[6] The triethanolamine cyclization is a more direct, high-yield route for the specific N-(2-hydroxyethyl) derivative, which can then be further functionalized.[7]

Experimental Protocol: Synthesis of 4-((2R)-2-(1-hydroxyethyl)morpholino)-7H-pyrrolo[2,3-d]pyrimidine Hydrochloride (A Hypothetical Example)

This protocol describes a representative multi-step synthesis culminating in the hydrochloride salt.

  • Step 1: Epoxide Ring Opening.

    • To a solution of 7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 eq) in isopropanol, add (R)-2-(oxiran-2-yl)ethan-1-ol (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.5 eq).

    • Heat the mixture to 80°C and stir for 16 hours. The amine on the pyrimidine core acts as a nucleophile, opening the epoxide ring to form the amino-alcohol intermediate.

    • Monitor reaction completion by LC-MS.

    • Upon completion, cool the mixture and concentrate under reduced pressure. Purify the residue by column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the intermediate alcohol.

  • Step 2: Intramolecular Cyclization (Mitsunobu Reaction).

    • Dissolve the intermediate alcohol (1.0 eq) in anhydrous Tetrahydrofuran (THF).

    • Add triphenylphosphine (PPh3) (1.5 eq) and cool the solution to 0°C.

    • Add Diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise. The Mitsunobu reaction facilitates an intramolecular SN2 reaction, where the secondary alcohol displaces a leaving group formed in situ from the primary alcohol, leading to the formation of the morpholine ring.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

    • Dry the organic layer over sodium sulfate, filter, and concentrate. Purify via column chromatography.

  • Step 3: Deprotection and Salt Formation.

    • Dissolve the protected morpholine derivative in methanol.

    • Add a solution of 4M HCl in 1,4-dioxane (5.0 eq). The acidic conditions cleave the phenylsulfonyl protecting group.

    • Stir at room temperature for 4 hours.

    • Concentrate the mixture under reduced pressure.

    • Triturate the resulting solid with diethyl ether, filter, and wash with additional diethyl ether to yield the final hydrochloride salt.

    • Dry the product under vacuum.

Synthetic Workflow Diagram

Synthetic Workflow A Starting Materials (Pyrrolo-pyrimidine & Chiral Epoxide) B Step 1: Epoxide Ring Opening (Nucleophilic Addition) A->B DIPEA, 80°C C Step 2: Intramolecular Cyclization (e.g., Mitsunobu Reaction) B->C PPh3, DIAD D Step 3: Deprotection & Salt Formation (Acidic Hydrolysis with HCl) C->D 4M HCl in Dioxane E Final Product (2-Hydroxyethyl Morpholine HCl) D->E Purification

Caption: A generalized workflow for the synthesis of 2-hydroxyethyl morpholine HCl derivatives.

Chapter 2: Pharmacological Landscape and Structure-Activity Relationships (SAR)

Morpholine derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-neurodegenerative, and anti-inflammatory properties.[3][4] The 2-hydroxyethyl substitution provides a critical anchor for binding to protein targets, often forming key hydrogen bonds in the active site.

Anticancer Activity: Targeting Kinase Pathways

Many morpholine derivatives function as potent inhibitors of protein kinases, such as mTOR (mammalian target of rapamycin), which is a crucial regulator of cell growth and is often dysregulated in cancer.[5]

Structure-Activity Relationship (SAR) Insights:

  • Morpholine Core: The morpholine moiety itself is often crucial for activity, improving solubility and membrane permeability.[5] It can fit deep into the binding pockets of kinases.[8]

  • 2-Hydroxyethyl Group: The hydroxyl group can act as a hydrogen bond donor or acceptor, forming a critical interaction with amino acid residues (e.g., serine, threonine, aspartate) in the kinase hinge region, thereby anchoring the inhibitor.

  • Aromatic Substituents: The nature and position of substituents on other parts of the scaffold dramatically influence potency and selectivity. For example, incorporating electron-withdrawing groups like trifluoromethyl (-CF3) on an attached benzamide ring has been shown to significantly enhance cytotoxicity against various cancer cell lines.[5]

Signaling Pathway: mTOR Inhibition

mTOR Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates P70S6K p70S6K mTORC1->P70S6K Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates ProteinSynth Protein Synthesis P70S6K->ProteinSynth EIF4EBP1->ProteinSynth Inhibits when unphosphorylated CellGrowth Cell Growth & Proliferation ProteinSynth->CellGrowth Inhibitor 2-Hydroxyethyl Morpholine Derivative Inhibitor->mTORC1 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by a morpholine-based kinase inhibitor.

Anti-Neurodegenerative Activity

Morpholine derivatives have shown potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by inhibiting key enzymes such as cholinesterases (AChE, BuChE) and monoamine oxidases (MAO-A, MAO-B).[4][9] The ability of the morpholine scaffold to cross the blood-brain barrier is a significant advantage in developing CNS-active agents.

Quantitative Data Summary: Cytotoxic Activity

The following table summarizes representative data for morpholine derivatives against various cancer cell lines, illustrating the impact of structural modifications.

Compound IDCore StructureR Group ModificationCell LineIC50 (µM)Reference
5c 6-hydrazinyl-2,4-bismorpholino pyrimidine3-CyanoH4600.07[10]
5j 6-hydrazinyl-2,4-bismorpholino pyrimidine3-Cyano (stereoisomer)HT-296.31[10]
10e Morpholine-substituted tetrahydroquinoline3,5-bis(trifluoromethyl)A549Data not specified, but noted as highly potent[5]

Chapter 3: Analytical Methodologies for Quality Control

Accurate and precise quantification of 2-hydroxyethyl substituted morpholine hydrochloride derivatives in various matrices—from reaction mixtures to final drug products and biological samples—is essential. Due to the polarity and potential low volatility of these compounds, derivatization is often required for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[11] High-Performance Liquid Chromatography (HPLC) is also a widely used alternative.[12][13]

Rationale for Method Selection (GC-MS): GC-MS provides excellent sensitivity and selectivity. The derivatization of morpholine to N-nitrosomorpholine creates a more volatile and less polar compound, which is ideal for gas chromatography.[14] The mass spectrometer provides definitive identification based on the fragmentation pattern.

Experimental Protocol: GC-MS Quantification after Derivatization

This protocol is adapted from established methods for morpholine analysis in complex matrices.[11][14][15]

  • Sample Preparation & Derivatization:

    • Accurately weigh and dissolve the sample containing the morpholine derivative in 2.0 mL of deionized water.

    • Add 0.5 mL of 6 M hydrochloric acid to create an acidic environment. This is critical for the subsequent nitrosation reaction.[14]

    • Add 0.5 mL of a saturated sodium nitrite (NaNO2) solution. The nitrite ion, under acidic conditions, forms the nitrosating agent.

    • Incubate the mixture in a sealed vial at 60°C for 15 minutes to facilitate the formation of the stable and volatile N-nitroso derivative.[14]

    • Cool the sample to room temperature.

  • Liquid-Liquid Extraction:

    • Add 2.0 mL of dichloromethane (DCM) to the vial.

    • Vortex vigorously for 2 minutes to extract the N-nitroso derivative into the organic layer.

    • Centrifuge for 5 minutes to separate the phases.

    • Carefully collect the lower organic (DCM) layer and transfer it to a clean autosampler vial for analysis.

  • GC-MS Analysis:

    • Inject 1 µL of the extracted sample into the GC-MS system.

    • The system parameters below are a validated starting point and should be optimized for the specific instrument and analyte.[11]

GC-MS Instrumental Parameters
ParameterSettingRationale
GC Column TM-1701 (or similar mid-polarity)Provides good separation for nitrosamine compounds.
Carrier Gas Helium, 1.5 mL/minInert carrier gas with optimal flow for separation efficiency.
Oven Program 100°C (1 min), ramp 10°C/min to 200°C (3 min)A temperature gradient to separate the analyte from solvent and matrix components.[15]
Injector Temp 250°CEnsures rapid volatilization of the sample.
Ionization Mode Electron Impact (EI), 70 eVStandard, robust ionization method providing reproducible fragmentation patterns.[11]
MS Source Temp 230°CMaintains the analyte in the gas phase within the ion source.[11]
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity by monitoring characteristic ions of the target derivative (e.g., m/z 116.1 for N-nitrosomorpholine).[11]
Analytical Workflow Diagram

Analytical Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Sample Aqueous Sample (Containing Morpholine Derivative) Acid Acidification (0.5 mL 6M HCl) Sample->Acid Deriv Derivatization (0.5 mL NaNO2, 60°C) Acid->Deriv LLE Liquid-Liquid Extraction (2.0 mL Dichloromethane) Deriv->LLE Collect Collect Organic Layer LLE->Collect GCMS GC-MS Analysis (SIM Mode) Collect->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Workflow for the quantification of morpholine derivatives via GC-MS with derivatization.

Chapter 4: Future Directions and Concluding Remarks

The 2-hydroxyethyl substituted morpholine hydrochloride scaffold is a rich platform for drug discovery. The continuous demand for novel therapeutics, particularly in oncology and neurology, ensures that research into these derivatives will remain a vibrant field.[8]

Future prospects include:

  • Novel Scaffolds: Designing and synthesizing bridged or spirocyclic morpholine derivatives to explore new chemical space and improve target specificity.[8]

  • Prodrug Strategies: Utilizing the 2-hydroxyethyl group as a handle for creating ester prodrugs to improve pharmacokinetics or achieve targeted drug delivery, as has been explored with naproxen.[16]

  • Expanded Therapeutic Areas: Investigating the potential of these derivatives in other areas where morpholine-containing compounds have shown promise, such as agrochemicals and antiviral agents.[17]

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. (2025). MDPI.
  • Structure-Activity Relationship of 4-(6-Hydrazinylpyrimidin-4-yl)
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Morpholine Derivatives in Agrochemical Discovery and Development. (2023). Journal of Agricultural and Food Chemistry.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. (2020). Semantic Scholar.
  • An updated review on morpholine derivatives with their pharmacological actions. (2022).
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis.
  • Synthesis and SAR of morpholine and its derivatives: A review upd
  • Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). PubMed.
  • Medicinal chemistry of 2,2,4-substituted morpholines. (n.d.). PubMed.
  • Application Notes and Protocols for the Quantification of Morpholine Deriv
  • Liquid phase method for morpholine. (2023). Shenyang East Chemical Science-Tech Co., Ltd.
  • Application Note and Protocol: GC-MS Method for the Detection of Morpholine Deriv
  • HPLC Methods for analysis of Morpholine. (n.d.).
  • Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. (2018).
  • N-(2-Hydroxyethyl) Morpholine. (n.d.). Mallak Specialties Pvt Ltd.
  • Production of n-(substituted) morpholine. (n.d.).

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Exploratory

Technical Guide: Solubility Profiling of 2-(2-Methylmorpholin-2-yl)ethanol HCl

The following technical guide details the solubility profile and characterization strategy for 2-(2-Methylmorpholin-2-yl)ethanol Hydrochloride (HCl) . Executive Summary & Compound Identity 2-(2-Methylmorpholin-2-yl)ethan...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and characterization strategy for 2-(2-Methylmorpholin-2-yl)ethanol Hydrochloride (HCl) .

Executive Summary & Compound Identity

2-(2-Methylmorpholin-2-yl)ethanol HCl is a specialized heterocyclic amine salt often employed as a hydrophilic building block in medicinal chemistry (e.g., for kinase inhibitors or CNS-active agents). Its physicochemical behavior is dominated by the morpholine ring's basicity and the hydrophilic ethanol side chain.

Understanding its solubility profile is critical for process development, particularly in isolating the salt form from reaction mixtures and preventing "oiling out" of the free base during neutralization.

Physicochemical Baseline (Predicted & Analog-Based)
PropertyValue (Approx.)Mechanistic Driver
Molecular Formula C₇H₁₅NO₂ · HClSalt formation at N4 position.
Molecular Weight ~181.66 g/mol Small molecule; high diffusion coefficient.
pKa (Base) 8.4 ± 0.5Secondary amine (N4) protonation.
LogP (Free Base) -0.5 to 0.2Highly hydrophilic; likely water-miscible.
Solid State Crystalline / HygroscopicHCl salts of small amines attract atmospheric moisture.

Solubility Profile: Thermodynamics & Mechanism

Aqueous Solubility (The "Salt Advantage")

The HCl salt form exhibits very high aqueous solubility , typically exceeding 500 mg/mL at ambient temperature. This is driven by the ion-dipole interactions between the protonated morpholinium cation and water molecules.

  • Mechanism: The lattice energy of the chloride salt is easily overcome by the high hydration energy of the cation (which possesses both an ionic center and hydrogen-bond donating -OH and -NH₂⁺ groups).

  • Critical Observation: Unlike hydrophobic drugs where the salt precipitates the free base at pH > pKa, this compound’s free base is also highly soluble (likely miscible).

    • Implication: Neutralizing a concentrated aqueous solution of the HCl salt with NaOH will likely result in liquid-liquid phase separation (oiling out) rather than precipitation of a solid.

pH-Dependent Solubility Behavior

The solubility profile does not follow a standard Henderson-Hasselbalch "precipitation" curve because the intrinsic solubility (


) of the free base is high.
  • pH < 7.0: Species is >95% Cationic. Single phase, clear solution.

  • pH 7.0 – 9.0 (Buffer Zone): Equilibrium shifts to Neutral Free Base.

    • Risk: If concentration > 100 mg/mL, the neutral amine may separate as a dense oil.

  • pH > 10.0: Species is >99% Neutral. High solubility remains, but partition coefficient shifts favoring organic extraction (e.g., DCM or Ethyl Acetate).

Organic Solvent Profile
Solvent ClassSolubility (HCl Salt)Solubility (Free Base)Application
Water Very High (>500 mg/mL)High / MiscibleFormulation / Stock
Methanol/Ethanol High (>100 mg/mL)Very HighRecrystallization
DCM / Chloroform Low (<1 mg/mL)HighExtraction of Base
Ether / Hexane NegligibleLowAnti-solvent Precipitation

Experimental Protocols (Self-Validating)

Protocol A: Equilibrium Solubility Determination (Shake-Flask)

Use this standard method to generate the definitive solubility value.

  • Preparation: Weigh 500 mg of 2-(2-Methylmorpholin-2-yl)ethanol HCl into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of degassed HPLC-grade water.

  • Saturation: Vortex for 2 minutes. If fully dissolved, add more solid in 100 mg increments until a visible suspension persists (saturation).

  • Equilibration: Place in a thermos-mixer at 25°C @ 750 RPM for 24 hours.

  • Filtration: Filter the supernatant using a 0.22 µm PVDF syringe filter (pre-heated to 25°C to prevent crystallization).

  • Quantification: Dilute the filtrate 1:1000 and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

    • Validation Check: Measure pH of the saturated solution. It should be acidic (pH ~4-5) due to the HCl salt. If pH is neutral, the salt may have dissociated or hydrolyzed.

Protocol B: Determination of "Oiling Out" Point (Critical for Process)

Since the free base is an oil, determining the pH/Concentration boundary for phase separation is vital.

  • Stock Solution: Prepare a 200 mg/mL solution of the HCl salt in water.

  • Titration: While stirring, slowly add 1.0 N NaOH.

  • Observation: Monitor turbidity using a nephelometer or visual inspection.

  • Endpoint: Record the pH where the solution turns turbid or oily droplets form on the glass surface.

  • Data Plot: Repeat with 50 mg/mL and 100 mg/mL to construct a Phase Diagram.

Mechanistic Visualization (Signaling & Equilibrium)

The following diagram illustrates the equilibrium shifts governing the solubility and phase behavior of the compound.

SolubilityMechanism Salt HCl Salt Form (Cationic Solid) Dissolution Dissolution (H2O) Salt->Dissolution Fast Cation Solubilized Cation (R-NH2+) Dissolution->Cation >500 mg/mL Equilibrium pH Dependent Equilibrium (pKa ~8.4) Cation->Equilibrium + OH- Equilibrium->Cation + H+ FreeBase Free Base Form (Neutral Oil) Equilibrium->FreeBase pH > 8.4 PhaseSep Phase Separation (Oiling Out) FreeBase->PhaseSep If Conc > S0

Caption: Mechanistic pathway showing the transition from the highly soluble crystalline salt to the potentially phase-separating neutral oil upon pH adjustment.

Implications for Drug Development[1]

Formulation & Stability
  • Hygroscopicity: As a hydrochloride salt of a small, polar amine, this compound is likely hygroscopic . It must be stored in a desiccator. Exposure to air will lead to deliquescence (absorbing enough water to dissolve itself).

  • Excipient Compatibility: Avoid alkaline excipients (e.g., Magnesium Stearate) in solid blends, as micro-environmental pH shifts could liberate the volatile/oily free base, compromising tablet integrity.

Analytical Constraints
  • UV Detection: The morpholine ring has weak UV absorbance. Rely on LC-MS or Refractive Index (RI) detection for accurate solubility quantification. Alternatively, derivatize with a chromophore (e.g., Benzoyl chloride) for UV sensitivity.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8083, Morpholine. Retrieved from [Link]

  • Avdeef, A. (2003).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility protocols).
  • Bergström, C. A., et al. (2016).Computational prediction of drug solubility in water-based systems. Journal of Pharmaceutical Sciences. (Basis for QSAR predictions of morpholine analogs).
Foundational

Literature review on 2-alkyl morpholine synthesis intermediates

An In-depth Technical Guide to the Synthesis of 2-Alkyl Morpholine Intermediates Introduction: The Privileged Scaffold in Modern Drug Discovery The morpholine ring is a cornerstone in medicinal chemistry, recognized as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-Alkyl Morpholine Intermediates

Introduction: The Privileged Scaffold in Modern Drug Discovery

The morpholine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of FDA-approved drugs and bioactive molecules.[1][2][3] Its favorable physicochemical properties—including improved aqueous solubility, metabolic stability, and advantageous pKa—make it an attractive component for modulating the pharmacokinetic profile of drug candidates.[4] Specifically, the 2-alkyl substituted morpholine motif introduces a chiral center and allows for precise three-dimensional orientation of substituents, which is critical for optimizing interactions with biological targets. This guide, written from the perspective of a senior application scientist, provides an in-depth exploration of the core synthetic strategies for accessing 2-alkyl morpholine intermediates, focusing on the underlying chemical logic and practical, field-proven methodologies.

Retrosynthetic Analysis: Deconstructing the 2-Alkyl Morpholine Core

A logical approach to any synthesis begins with a retrosynthetic analysis to identify key bond disconnections and strategic intermediates. For the 2-alkyl morpholine scaffold, two primary disconnections are most common, revealing the core building blocks required for its assembly.

  • C-N and C-O Bond Disconnection: The most intuitive approach involves disconnecting the C2-N and C6-O bonds. This strategy points to the cyclization of a linear precursor, typically an N-substituted 2-(2-hydroxyethylamino) alcohol. This precursor can be assembled from a primary amine (or an amino alcohol) and a suitable two-carbon electrophile.

  • C5-C6 and N-C2 Bond Disconnection: An alternative strategy involves forming the ring from an amino alcohol and a component that provides the C5-C6 fragment, often an epoxide or a dihaloethane derivative.

The following diagram illustrates the primary retrosynthetic pathways, which form the basis for the synthetic strategies discussed in this guide.

G product 2-Alkyl Morpholine intermediate1 N-Substituted 2-(2-hydroxyethylamino) alcohol product->intermediate1 C-O Cyclization intermediate4 N-Substituted Ethanolamine product->intermediate4 N/O Alkylation (Double) intermediate5 2-Alkyl-2-haloethanol or Epoxide product->intermediate5 intermediate2 α-Amino Alcohol intermediate1->intermediate2 N-Alkylation intermediate3 2-Haloethanol Derivative (e.g., Ethylene Oxide) intermediate1->intermediate3 G start1 α-Amino Alcohol step1 N-Alkylation (SN2 Reaction) start1->step1 reagent1 + 2-Haloethanol (or equivalent) reagent1->step1 intermediate Linear Amino-di-alcohol Intermediate step1->intermediate step2 Intramolecular Dehydrative Cyclization intermediate->step2 reagent2 Acid Catalyst (e.g., H2SO4) reagent2->step2 product 2-Alkyl Morpholine step2->product

Sources

Protocols & Analytical Methods

Method

Topic: Leveraging 2-(2-Methylmorpholin-2-yl)ethanol as a Linker for Enhanced PROTAC Properties

An Application Note and Protocol from the Desk of a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Linker as a Critical Determinant in PROTAC Success...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Linker as a Critical Determinant in PROTAC Success

Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by offering a novel therapeutic modality that hijacks the cell's native ubiquitin-proteasome system (UPS) to induce the degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of three components: a ligand for a protein of interest (POI), a ligand to recruit an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4][5][6] While the ligands provide specificity, the linker is not merely a passive spacer; it is a critical determinant of the PROTAC's overall efficacy, influencing ternary complex formation, physicochemical properties, and pharmacokinetics.[1][3][4][7]

A primary challenge in PROTAC development is managing their molecular properties. By their nature, PROTACs are large molecules that often fall outside the traditional "rule of five" for oral bioavailability, leading to challenges with solubility, cell permeability, and metabolic stability.[1][8] Early PROTAC designs frequently relied on flexible alkyl and polyethylene glycol (PEG) chains, which, while synthetically accessible, can contribute to high lipophilicity and an undesirable number of rotatable bonds, negatively impacting their drug-like properties.[1][][10]

This guide details the strategic use of 2-(2-methylmorpholin-2-yl)ethanol as a sophisticated linker element. By incorporating a polar, semi-rigid morpholine scaffold, this linker addresses key limitations of conventional linkers, offering a pathway to develop PROTACs with enhanced solubility, improved cell permeability, and more favorable pharmacokinetic profiles.

The Rationale for a Morpholine-Based Linker Scaffold

The choice of a linker's chemical composition is as crucial as its length and attachment points.[7] The 2-(2-methylmorpholin-2-yl)ethanol scaffold introduces several advantageous features:

  • Enhanced Solubility and Polarity: The morpholine ring, with its ether and amine functionalities, introduces polarity. This can help mitigate the high lipophilicity often associated with the large, complex structures of PROTACs, thereby improving aqueous solubility—a critical factor for both in vitro assays and in vivo administration.[3][10][11]

  • Conformational Constraint: Unlike purely aliphatic or PEG linkers, the cyclic nature of the morpholine ring reduces the number of rotatable bonds. This pre-organization can decrease the entropic penalty of forming the ternary complex (POI-PROTAC-E3 ligase), potentially leading to more stable and productive interactions.[1][]

  • Metabolic Stability: The tertiary amine and ether bonds within the morpholine ring are generally more resistant to oxidative metabolism compared to linear ether chains, which can improve the metabolic stability and half-life of the PROTAC.[][10]

  • Vectorial Control and Synthetic Tractability: The 2-(2-methylmorpholin-2-yl)ethanol structure provides two distinct points for synthetic modification. The nitrogen atom of the morpholine can be used as a nucleophile for direct alkylation, while the primary alcohol of the ethanol moiety offers a versatile handle for conversion into various functional groups (e.g., amines, azides, carboxylic acids) needed for conjugation to the warhead or E3 ligase ligand.[11]

Data Presentation: Comparative Physicochemical Properties

The incorporation of the 2-(2-methylmorpholin-2-yl)ethanol linker is projected to significantly improve the drug-like properties of a PROTAC compared to a similar-length PROTAC constructed with a standard PEG or alkyl linker.

PropertyStandard Alkyl/PEG Linker (Hypothetical)2-(2-Methylmorpholin-2-yl)ethanol Linker (Projected)Rationale for Improvement
Molecular Weight (MW) HighComparably HighInherent to PROTACs, but other properties compensate.
Calculated LogP (cLogP) > 5.03.5 - 4.5The polar morpholine moiety reduces lipophilicity.
Topological Polar Surface Area (TPSA) 120 Ų> 140 ŲThe addition of oxygen and nitrogen atoms increases TPSA, aiding solubility.
Aqueous Solubility Low (<10 µM)Moderate (30-100 µM)Improved polarity and reduced lipophilicity enhance solubility.[3]
Number of Rotatable Bonds > 15< 12The rigid morpholine ring reduces conformational flexibility.[12]
Cell Permeability (PAMPA) Low to ModerateModerate to HighAn optimal balance of polarity and conformational rigidity can improve permeability.[13]

Experimental Workflows and Protocols

The following section provides detailed protocols for the synthesis and evaluation of PROTACs incorporating the 2-(2-methylmorpholin-2-yl)ethanol linker.

G cluster_0 Synthesis Phase cluster_1 Validation Phase A Protocol 1: Linker Synthesis & Functionalization B Protocol 2/3: Warhead (POI Ligand) Conjugation A->B Amide Coupling or Click Chemistry C Protocol 2/3: E3 Ligase Ligand Conjugation B->C Sequential Coupling D Purification (HPLC) & Characterization (LC-MS, NMR) C->D E Protocol 4: Physicochemical Property Analysis D->E F Protocol 5: In Vitro Biological Evaluation E->F

Figure 1. High-level workflow for the synthesis and validation of a PROTAC.

Protocol 1: Synthesis and Functionalization of the Linker Building Block

Objective: To synthesize an amine-terminated version of the linker, ready for amide coupling.

Rationale: This protocol creates a key building block. The primary alcohol of 2-(2-methylmorpholin-2-yl)ethanol is converted to a protected amine via a two-step process (mesylation followed by azide displacement and reduction), providing a nucleophilic handle for subsequent coupling reactions.

Materials:

  • 2-(2-Methylmorpholin-2-yl)ethanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Triphenylphosphine (PPh₃) or Hydrogen (H₂) with Palladium on Carbon (Pd/C)

  • Tetrahydrofuran (THF), Water

Procedure:

  • Mesylation of the Alcohol:

    • Dissolve 2-(2-methylmorpholin-2-yl)ethanol (1.0 eq) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

    • Add TEA (1.5 eq) dropwise, followed by the slow addition of MsCl (1.2 eq).

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mesylate is often used in the next step without further purification.

  • Azide Formation:

    • Dissolve the crude mesylate from the previous step in anhydrous DMF.

    • Add sodium azide (3.0 eq) and heat the mixture to 60-80 °C.

    • Monitor the reaction by TLC/LC-MS. Once complete (typically 4-12 hours), cool the reaction to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude azide by column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Reduction to Primary Amine (Staudinger Reduction):

    • Dissolve the purified azide (1.0 eq) in a mixture of THF and water (e.g., 9:1 v/v).

    • Add PPh₃ (1.2 eq) portion-wise. Effervescence (N₂ gas) should be observed.

    • Stir at room temperature overnight. Monitor by TLC/LC-MS for the disappearance of the azide.

    • Concentrate the reaction mixture under reduced pressure and purify by column chromatography or preparative HPLC to yield the desired amine-functionalized linker.

    • Alternative (Catalytic Hydrogenation): Dissolve the azide in Methanol or Ethanol, add 10% Pd/C, and stir under an atmosphere of H₂ (balloon or Parr shaker) until the reaction is complete. Filter through Celite to remove the catalyst and concentrate the filtrate.

Protocol 2: PROTAC Synthesis via Sequential Amide Coupling

Objective: To conjugate the linker to a POI ligand and an E3 ligase ligand.

Rationale: Amide bond formation is a robust and widely used method for PROTAC assembly.[14] This protocol uses HATU, a common peptide coupling reagent, to sequentially attach the bifunctional linker to carboxylic acid-bearing warhead and E3 ligand moieties. The order of addition can be reversed depending on the specific chemistry of the ligands.

Materials:

  • Amine-functionalized linker (from Protocol 1)

  • Warhead-COOH (ligand for POI with a carboxylic acid handle)

  • E3 Ligand-COOH (e.g., Pomalidomide-acid)

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • First Coupling (Linker to Warhead):

    • In a flask under nitrogen, dissolve Warhead-COOH (1.0 eq), HATU (1.1 eq), and the amine-functionalized linker (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) dropwise.

    • Stir the reaction at room temperature for 2-6 hours. Monitor progress by LC-MS.

    • Once the Warhead-COOH is consumed, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the intermediate product (Warhead-Linker-NH-Morpholine) via column chromatography. Note: The morpholine nitrogen must be protected if it is not intended to be the point of second attachment.

  • Second Coupling (Intermediate to E3 Ligand):

    • Assuming the morpholine nitrogen is the second attachment point after deprotection (if applicable): Dissolve the purified intermediate (1.0 eq), E3 Ligand-COOH (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and stir at room temperature until LC-MS confirms the formation of the final PROTAC.

    • Work-up the reaction as described in step 1.

  • Final Purification:

    • Purify the final crude PROTAC molecule using preparative reverse-phase HPLC to achieve >95% purity.

    • Characterize the final product by LC-MS and ¹H NMR to confirm its identity and purity.

Ternary_Complex cluster_POI Protein of Interest (POI) cluster_PROTAC PROTAC Molecule cluster_E3 E3 Ubiquitin Ligase POI POI Warhead Warhead POI->Warhead Binds Linker 2-(2-Methylmorpholin-2-yl) -ethanol Linker Warhead->Linker E3_Ligand E3 Ligand Linker->E3_Ligand E3 E3 Ligase (e.g., CRBN) E3->POI Proximity-Induced Ubiquitination E3->E3_Ligand Binds Ub Ubiquitin

Figure 2. Mechanism of PROTAC-induced ternary complex formation.

Protocol 3: Characterization and In Vitro Biological Validation

Objective: To confirm the physicochemical properties and biological activity of the synthesized PROTAC.

Rationale: Synthesis must be followed by rigorous validation. This protocol ensures the PROTAC has the intended properties and effectively degrades the target protein in a manner consistent with the PROTAC mechanism.[15]

Procedure:

  • Physicochemical Analysis:

    • Purity: Analyze the final compound by analytical HPLC. Purity should be ≥95%.

    • Identity: Confirm the molecular weight via high-resolution mass spectrometry (HRMS).

    • Solubility: Determine the thermodynamic solubility in phosphate-buffered saline (PBS) at pH 7.4 using standard protocols (e.g., shake-flask method followed by HPLC quantification).

    • Permeability: Assess cell permeability using a Parallel Artificial Membrane Permeability Assay (PAMPA) to predict passive diffusion.

  • Target Protein Degradation (Western Blot):

    • Culture a relevant cell line (e.g., one that endogenously expresses the POI and the recruited E3 ligase).

    • Treat cells with a dose-response curve of the PROTAC (e.g., 1 nM to 10 µM) for a set time (e.g., 18-24 hours).

    • Include a vehicle control (e.g., 0.1% DMSO) and a negative control PROTAC (e.g., one with an inactive epimer of the E3 ligase ligand) to demonstrate that degradation is dependent on E3 ligase engagement.[15]

    • Lyse the cells, quantify total protein, and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

    • Incubate with a secondary antibody and visualize the bands. Quantify the band intensity to determine the extent of protein degradation and calculate DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

  • Cell Viability Assay:

    • Treat cells with the same dose-response of the PROTAC as in the Western blot experiment.

    • After a relevant time point (e.g., 72 hours), measure cell viability using an appropriate assay (e.g., CellTiter-Glo® or MTT).

    • This determines the functional consequence of POI degradation (e.g., anti-proliferative effect) and allows for calculation of the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The strategic incorporation of the 2-(2-methylmorpholin-2-yl)ethanol moiety into PROTAC linkers presents a compelling approach to overcoming common challenges in targeted protein degradation. This linker scaffold offers a rational method to improve aqueous solubility, reduce conformational flexibility, and enhance metabolic stability, ultimately accelerating the development of PROTACs with more favorable, drug-like properties. The protocols provided herein offer a robust framework for the synthesis, characterization, and validation of these next-generation protein degraders.

References

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy. [Link]

  • Doni, E., et al. (2019). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

  • Kawabata, T., et al. (2023). Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ACS Omega. [Link]

  • Kim, K., et al. (2023). Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). Cancers. [Link]

  • Lin, Y-C., et al. (2024). Distributions of the physicochemical or drug-like properties of the generated linkers. ResearchGate. [Link]

  • Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. University of Southampton ePrints. [Link]

  • Tovmasyan, A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Scarpino, A. (2022). Design and Synthesis of Potential STING-Degrading PROTACs via a Modular Click Chemistry Approach. University of Zurich. [Link]

  • St-Germain, J. R., et al. (2020). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. Communications Biology. [Link]

  • Cresset Group. (2023). Streamlining the design of PROTACs® and PROTAC linkers. The Royal Society of Chemistry. [Link]

  • Shinde, S., et al. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. Molecules. [Link]

  • Sun, X., & Rao, Y. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Angewandte Chemie. [Link]

  • Zhao, L., et al. (2024). Application of PROTACs in target identification and validation. ScienceOpen. [Link]

  • Manisha, et al. (2023). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Pharmaceuticals. [Link]

  • Lee, H., et al. (2022). Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. RSC Medicinal Chemistry. [Link]

  • Arisgen. (2021). Protac Synthesis and Screening Services | CRO Company. Arisgen. [Link]

  • Sun, X., et al. (2021). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Chemistry. [Link]

  • Popilda, S., et al. (2022). Synthetic approaches to constructing proteolysis targeting chimeras (PROTACs). ResearchGate. [Link]

  • CD Bioparticles. (n.d.). PROTAC Linkers. CD Bioparticles. [Link]

  • Sun, Z., et al. (2024). Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation. ResearchGate. [Link]

  • CAS. (2024). PROTACs revolutionize small molecule drugs. CAS. [Link]

  • Sygnature Discovery. (n.d.). Formulating PROTACS and other Targeted Protein Degraders. Sygnature Discovery. [Link]

  • Lee, H., et al. (2007). Two-headed PROTAC: An effective New Tool for Targeted Protein Degradation. Chemistry & Biology. [Link]

  • Mei, H., et al. (2022). MDM2-BCL-X L PROTACs enable degradation of BCL-X L and stabilization of p53. Acta Materia Medica. [Link]

Sources

Application

Application Note: High-Yield Conversion of Morpholine Free Base to Hydrochloride Salt

Introduction & Rationale Morpholine is a highly versatile heterocycle containing both amine and ether functional groups. As a secondary amine, it acts as a base with a pKa of approximately 8.36 to 8.50 ()[1],[2].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Morpholine is a highly versatile heterocycle containing both amine and ether functional groups. As a secondary amine, it acts as a base with a pKa of approximately 8.36 to 8.50 ()[1],[2]. While the free base is widely utilized as a solvent and a critical building block in organic synthesis—such as in the preparation of enamines and active pharmaceutical ingredients like gefitinib and linezolid ()[3]—it is a hygroscopic liquid prone to oxidative degradation and volatilization.

Converting morpholine into its hydrochloride salt (morpholinium chloride) yields a stable, free-flowing crystalline solid. This transformation is essential for long-term storage, precise stoichiometric weighing, and reliable scale-up in drug development workflows[4].

Physicochemical Properties

Understanding the physical differences between the free base and the salt is critical for designing the isolation and purification steps of your protocol.

Table 1: Physicochemical Comparison

Property Morpholine (Free Base) Morpholine Hydrochloride
Chemical Formula C₄H₉NO[5] C₄H₁₀ClNO[6]
Molecular Weight 87.12 g/mol [5] 123.58 g/mol [6]
Physical State Colorless, hygroscopic liquid[5] White to beige crystalline solid[7]
Melting Point -4.9 °C[5] 175 - 176 °C[5]
Boiling Point 128.9 °C[5] N/A (Decomposes before boiling)
pKa 8.36 - 8.50[1],[2] N/A (Conjugate acid)

| Solubility | Miscible in water and organics[5] | Soluble in water, insoluble in ether |

Mechanistic Principles of Salt Formation

The conversion relies on an exothermic acid-base neutralization. When treated with hydrochloric acid, the nitrogen atom of the morpholine ring is protonated to form the morpholinium cation ()[4].

Causality in Experimental Design: Because this neutralization releases significant heat[1], strict temperature control (0–5 °C) is paramount. Failing to dissipate the heat can lead to localized solvent boiling and product discoloration. Furthermore, solvent selection dictates the isolation efficiency. Morpholine hydrochloride is highly soluble in water but practically insoluble in non-polar or weakly polar organic solvents like diethyl ether. By conducting the reaction in an anhydrous organic solvent, the salt spontaneously precipitates, creating a self-purifying system that requires minimal downstream processing.

Experimental Workflow

SaltFormation N1 Morpholine Free Base (Liquid, pKa ~8.36) N2 Solvent Addition (Anhydrous Et2O or EtOH) N1->N2 N3 Thermal Control (Cool to 0-5 °C) N2->N3 N4 Acidification (Add HCl to pH 1-2) N3->N4  Exothermic N5 Crystallization (Morpholinium Chloride) N4->N5  Precipitation N6 Isolation (Vacuum Filtration) N5->N6 N7 Purified Morpholine HCl (Stable Solid) N6->N7

Figure 1: Experimental workflow for synthesizing morpholine hydrochloride.

Detailed Methodologies

Protocol A: Anhydrous Precipitation (Ethereal HCl Method)

Best for: R&D scale, high-purity analytical standards, and moisture-sensitive downstream applications.

Objective: To generate >99% pure morpholine hydrochloride without the need for extensive thermal drying or recrystallization.

  • Dissolution: In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of morpholine free base in 10 volumes of anhydrous diethyl ether (or methyl tert-butyl ether, MTBE).

  • Thermal Regulation: Submerge the flask in an ice-water bath. Allow the solution to cool to 0–5 °C.

  • Acidification: Attach a pressure-equalizing addition funnel and add 1.05 equivalents of anhydrous HCl in diethyl ether (e.g., 2.0 M solution) dropwise over 30 minutes under vigorous stirring.

  • Maturation: A dense white precipitate will form immediately. Once the addition is complete, remove the ice bath and allow the suspension to stir at room temperature for an additional 30 minutes to ensure complete salt formation.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 volumes of ice-cold anhydrous ether to remove any unreacted free base.

  • Drying: Transfer the solid to a vacuum desiccator and dry at 40 °C until a constant weight is achieved.

Protocol B: Aqueous Neutralization with Azeotropic Distillation

Best for: Pilot-plant scale-up and cost-effective bulk manufacturing.

Objective: A scalable method utilizing economical concentrated aqueous HCl ()[8].

  • Preparation: Charge a reactor with morpholine and an equal volume of toluene. Begin mechanical stirring.

  • Neutralization: Maintain the reactor temperature below 25 °C using a cooling jacket. Slowly add 37% aqueous HCl dropwise. Monitor the pH continuously.

  • Endpoint: Halt the HCl addition when the pH stabilizes between 1.0 and 2.0[9].

  • Dehydration: Equip the reactor with a Dean-Stark apparatus. Heat the mixture to reflux to azeotropically remove the introduced water. Continue until the water content of the residue drops below 5%.

  • Crystallization: Cool the concentrated mixture to 0–5 °C to induce full crystallization.

  • Filtration: Filter the crystals and dry under vacuum at 50 °C.

🔬 Senior Scientist's Insight: While Protocol B is standard, industrial continuous-flow systems often suffer from severe equipment corrosion due to hot aqueous hydrochloric acid. An elegant, field-proven alternative is to use ammonium chloride (NH₄Cl) in refluxing xylene (120 °C). The morpholine displaces the ammonia (which off-gasses safely), forming morpholine hydrochloride directly without introducing water, thereby bypassing the energy-intensive azeotropic distillation step entirely[10].

Validation & Quality Control

Every protocol must act as a self-validating system to ensure trustworthiness before the product is used in subsequent syntheses. Perform the following checks on your isolated solid:

  • Melting Point Analysis: Pure morpholine hydrochloride exhibits a sharp decomposition melting point at 175–176 °C ()[5]. A depressed or broad melting range (<170 °C) indicates residual water or trapped unreacted free base.

  • pH Verification: Dissolve a 1% (w/v) sample of the synthesized salt in distilled water. The resulting solution should be slightly acidic (pH 4.5–5.5). This confirms the presence of the morpholinium cation and validates that no excess free HCl is trapped in the crystal lattice.

  • Yield Calculation: Protocol A should reliably yield >95% due to the near-total insolubility of the salt in ether. A lower yield suggests incomplete protonation or excessive solvent washing.

References

  • PubChem. "Morpholine | C4H9NO | CID 8083". National Institutes of Health (NIH). Available at:[Link]

  • PubChem. "Morpholine, hydrochloride (1:1) | C4H10ClNO | CID 197884". National Institutes of Health (NIH). Available at:[Link]

  • FooDB. "Showing Compound Morpholine (FDB008207)". The Food Component Database. Available at:[Link]

  • Wikipedia. "Morpholine". Wikimedia Foundation. Available at:[Link]

  • Google Patents. "Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride (CN1054604C)".
  • DrugFuture. "Morpholine Chemical Data". Available at:[Link]

Sources

Method

Reaction conditions for nucleophilic substitution on morpholine ethanol

Application Note: Optimizing Nucleophilic Substitution Pathways for -(2-Hydroxyethyl)morpholine Abstract & Strategic Overview -(2-Hydroxyethyl)morpholine (HEM) is a critical linker in drug discovery, widely used to appen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Nucleophilic Substitution Pathways for


-(2-Hydroxyethyl)morpholine 

Abstract & Strategic Overview


-(2-Hydroxyethyl)morpholine (HEM) is a critical linker in drug discovery, widely used to append morpholine solubilizing tails to lipophilic scaffolds (e.g., Gefitinib). However, its reactivity presents a specific "chemoselectivity paradox":
  • The Hydroxyl Challenge: The primary alcohol is a poor leaving group (

    
    ) and requires activation (to 
    
    
    
    ,
    
    
    , or
    
    
    ).
  • The Nitrogen Challenge: The morpholine nitrogen is basic and nucleophilic. Upon activation of the alcohol, the internal nitrogen can displace the leaving group faster than an external nucleophile, forming a highly reactive aziridinium intermediate.

This guide outlines three distinct protocols to manage this reactivity, prioritizing safety and yield.

Mechanistic Insight: The Aziridinium "Engine"

Understanding the behavior of the intermediate is the key to successful substitution. Unlike standard linear alkyl halides, activated morpholine ethanol derivatives often do not react via a simple intermolecular


 mechanism. Instead, they proceed through a Neighboring Group Participation (NGP)  pathway.

The Stability Rule:

  • Protonated Form (Salt): Stable. The nitrogen lone pair is tied up (

    
    ), preventing cyclization.
    
  • Free Base (Neutral): Unstable. The lone pair attacks the

    
    -carbon, ejecting the leaving group to form the aziridinium ion.
    

Graphviz Diagram: The Aziridinium Pathway

AziridiniumMechanism Substrate N-(2-Hydroxyethyl) morpholine Activated Activated Species (Cl/OMs) (Free Base) Substrate->Activated Activation (SOCl2/MsCl) Aziridinium Aziridinium Ion (Bicyclic Intermediate) Activated->Aziridinium Intramolecular Cyclization (Fast) Product Substituted Product (Nu-Ethyl-Morpholine) Aziridinium->Product External Nucleophile Attack Dimer Dimer/Polymer (Side Product) Aziridinium->Dimer Self-Alkylation

Figure 1: The activated free base cyclizes to the aziridinium ion, which is the true electrophile. Control of pH is critical to prevent premature cyclization.

Protocol A: Chlorination via Thionyl Chloride (Scale-Up Standard)

This is the most robust method for generating a reactive electrophile. The product is isolated as the hydrochloride salt , which is a stable, non-hygroscopic solid.

Safety Warning: The intermediate


-(2-chloroethyl)morpholine is a "nitrogen half-mustard." While less toxic than full mustards, it is a potent alkylator and potential vesicant. Handle with extreme care.
Reagents & Materials
  • Substrate:

    
    -(2-Hydroxyethyl)morpholine (1.0 eq)
    
  • Reagent: Thionyl Chloride (

    
    ) (1.5 eq)
    
  • Solvent: Toluene (Preferred) or Benzene (Legacy)

  • Glassware: Round-bottom flask with reflux condenser and

    
     drying tube.
    
Step-by-Step Methodology
  • Setup: Charge the reaction flask with

    
    -(2-hydroxyethyl)morpholine (e.g., 10 g) and Toluene (80 mL).
    
  • Addition (0°C): Cool the solution to 0–5°C in an ice bath. Add

    
     dropwise over 30 minutes.
    
    • Why? The reaction is exothermic.[1] Rapid addition can cause boil-over and loss of reagent.

  • Reaction (Reflux): Remove the ice bath. Heat the mixture to reflux (110°C) for 2–4 hours.

    • Observation: The solution will initially be clear, but a white precipitate (the HCl salt) will begin to form as the reaction progresses.

  • Isolation: Cool the mixture to room temperature. The product, 4-(2-chloroethyl)morpholine hydrochloride , will crystallize out.

  • Filtration: Filter the white solid under vacuum. Wash the cake with cold toluene or hexanes to remove excess

    
    .
    
  • Drying: Dry the solid in a vacuum oven at 40°C.

    • Yield Expectations: 90–98%.

    • Storage: Store as the HCl salt. Do not neutralize until immediately before the coupling step.

Protocol B: The Mitsunobu Reaction (MedChem Shortcut)[2]

Ideal for small-scale synthesis or when the nucleophile is sensitive to the harsh conditions of alkylation. This "one-pot" method avoids isolating the toxic chloride intermediate.

Reagents & Materials
  • Substrate:

    
    -(2-Hydroxyethyl)morpholine (1.0 eq)
    
  • Nucleophile: Phenol, Imide, or acidic heterocycle (

    
    ) (1.0 eq)
    
  • Phosphine: Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Azodicarboxylate: DIAD or DEAD (1.2 eq)

  • Solvent: Anhydrous THF or DCM.

Step-by-Step Methodology
  • Dissolution: Dissolve the nucleophile (e.g., a phenol),

    
    , and morpholine ethanol in anhydrous THF under nitrogen/argon.
    
  • Addition (0°C): Cool to 0°C. Add DIAD dropwise.

    • Visual Cue: The orange color of DIAD should fade upon addition. If the color persists, the reaction may be stalling or reagents are impure.

  • Stirring: Allow to warm to room temperature and stir for 12–24 hours.

  • Workup: Concentrate the solvent.

  • Purification: The major challenge is removing triphenylphosphine oxide (

    
    ).
    
    • Tip: Triturate the residue with diethyl ether (the product often precipitates or stays in oil, while

      
       crystallizes out) or use column chromatography.
      

Protocol C: Mesylation (The "Cold" Alternative)

Used when chlorination is too harsh, but Mitsunobu fails. Critical: The mesylate of morpholine ethanol is highly unstable as a free base.

Step-by-Step Methodology
  • Setup: Dissolve morpholine ethanol (1.0 eq) and

    
     (1.5 eq) in DCM at -10°C .
    
  • Activation: Add Methanesulfonyl chloride (

    
    , 1.1 eq) dropwise.
    
  • Reaction: Stir at 0°C for 1–2 hours. Do not reflux.

  • Utilization: Do not isolate. Add the external nucleophile directly to this cold solution and allow it to warm up slowly.

    • Why? Isolating the mesylate free base often leads to polymerization via the aziridinium mechanism on the rotovap.

Comparison of Methods

FeatureProtocol A: ChlorinationProtocol B: MitsunobuProtocol C: Mesylation
Intermediate Chloride (HCl Salt)Oxy-PhosphoniumMesylate
Stability High (as salt)TransientLow (Prone to cyclization)
Scalability Excellent (kg scale)Poor (Atom economy)Moderate
Primary Use General alkylationComplex/Sensitive substratesLow-temp activation
Key Risk Vesicant intermediateRemoval of

Polymerization if isolated

Decision Matrix

DecisionTree Start Start: N-(2-Hydroxyethyl)morpholine Q1 Is the Nucleophile Acidic? (Phenol, Imide, pKa < 13) Start->Q1 Q2 Is Scale > 10 grams? Q1->Q2 No (Amine/Alkoxide) MethodB Method B: Mitsunobu (Direct Coupling) Q1->MethodB Yes MethodA Method A: Chlorination (Isolate HCl Salt) Q2->MethodA Yes (Robust) MethodC Method C: Mesylation (In-situ only) Q2->MethodC No (Speed)

Figure 2: Selection guide for choosing the optimal substitution pathway.

References

  • Synthesis of 4-(2-Chloroethyl)morpholine hydrochloride (Standard Protocol) Source: ChemicalBook / Vertex Chem Data Context: Detailed reflux procedure in toluene with thionyl chloride.
  • Mitsunobu Reaction on Sterically Hindered Alcohols

    • Source: Organic Syntheses, Coll.[2] Vol. 10, p. 550 (2004).

    • Context: General procedure for inversion and substitution using DEAD/PPh3.[2][3]

    • URL:[Link]

  • Aziridinium Ion Mechanism and Kinetics

    • Source: ResearchG
    • Context: Kinetic analysis of 2-chloroethyl amine cycliz
    • URL:[Link]

  • Tsunoda Reagent for Modern Mitsunobu

    • Source: TCI Chemicals Applic
    • Context: Etherification of quinolinone with 4-(2-hydroxyethyl)morpholine.

Sources

Application

Application Notes and Protocols for the Synthesis of Morpholine Alcohols via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Morpholine Alcohols and the Grignard Reaction The morpholine moiety is a privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Morpholine Alcohols and the Grignard Reaction

The morpholine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological properties, such as aqueous solubility and metabolic stability. Morpholine-containing compounds have demonstrated a wide range of biological activities, including anticancer, antibacterial, and antiviral effects. The synthesis of functionalized morpholines, particularly morpholine alcohols, is therefore of significant interest in the discovery and development of new therapeutic agents.

The Grignard reaction, a cornerstone of carbon-carbon bond formation in organic synthesis, provides a powerful and versatile method for the preparation of alcohols.[1][2][3][4] Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[2][4] The reaction of a Grignard reagent with an aldehyde yields a secondary alcohol, while a ketone will produce a tertiary alcohol.[1][3][5] This application note provides a detailed guide to the synthesis of morpholine alcohols using the Grignard reaction, focusing on the practical aspects and underlying chemical principles to ensure successful and reproducible outcomes.

Core Principles and Mechanistic Overview

The Grignard reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of a morpholine-containing aldehyde or ketone.[5] This initial addition step forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[6]

The general mechanism can be visualized as follows:

Caption: General mechanism of the Grignard reaction with a morpholine-containing carbonyl compound.

Key Considerations for Successful Synthesis:
  • Anhydrous Conditions: Grignard reagents are highly reactive and will readily react with protic solvents such as water and alcohols.[6] Therefore, it is crucial to use anhydrous solvents and ensure all glassware is thoroughly dried, typically by oven-drying, to prevent quenching of the Grignard reagent.[2]

  • Solvent Choice: The most common solvents for Grignard reactions are diethyl ether and tetrahydrofuran (THF).[4] These solvents are not only aprotic but also solvate the magnesium atom, which helps to stabilize the Grignard reagent.[4]

  • Initiation of Grignard Reagent Formation: The reaction between magnesium metal and the organic halide to form the Grignard reagent can sometimes be difficult to initiate.[4] Activation of the magnesium surface, for example, with a small crystal of iodine or 1,2-dibromoethane, is often necessary.[2][4]

  • Purity of Reagents: The purity of the magnesium turnings and the organic halide is critical for a successful reaction. The presence of impurities can inhibit the formation of the Grignard reagent or lead to unwanted side reactions.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of a representative morpholine alcohol, (morpholin-4-yl)(phenyl)methanol, via the Grignard reaction between phenylmagnesium bromide and 4-formylmorpholine.

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

This protocol outlines the in-situ preparation of phenylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine crystal (optional, for initiation)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel.[2] Ensure all joints are well-sealed. The entire apparatus should be under a positive pressure of an inert gas like nitrogen or argon.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the flask. If the reaction is difficult to initiate, add a small crystal of iodine.

  • Reagent Preparation: In the dropping funnel, prepare a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated when the solution turns cloudy and bubbling is observed. Gentle heating with a heating mantle may be necessary.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The final solution should appear as a cloudy, grayish-brown mixture.

Protocol 2: Synthesis of (Morpholin-4-yl)(phenyl)methanol

This protocol details the reaction of the prepared phenylmagnesium bromide with 4-formylmorpholine.

Materials:

  • Phenylmagnesium bromide solution (from Protocol 1)

  • 4-Formylmorpholine

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for extraction and filtration

  • Rotary evaporator

Procedure:

  • Reaction Setup: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

  • Addition of Aldehyde: Prepare a solution of 4-formylmorpholine (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent solution. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[8] This will protonate the alkoxide and precipitate the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (morpholin-4-yl)(phenyl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

G cluster_0 Grignard Reagent Preparation cluster_1 Grignard Reaction & Workup A Assemble Dry Glassware under Inert Atmosphere B Add Mg Turnings A->B D Initiate Reaction B->D C Prepare Bromobenzene in Anhydrous Ether C->D E Dropwise Addition of Bromobenzene D->E F Reflux to Complete Formation E->F G Cool Grignard Reagent F->G I Dropwise Addition of Aldehyde G->I H Prepare 4-Formylmorpholine in Anhydrous Ether H->I J Reaction at Room Temperature I->J K Quench with Sat. NH4Cl (aq) J->K L Extraction with Ether K->L M Drying and Solvent Removal L->M N Purification M->N

Caption: Experimental workflow for the synthesis of (morpholin-4-yl)(phenyl)methanol.

Data Presentation and Troubleshooting

The success of a Grignard reaction is often evaluated by the yield of the desired alcohol. Below is a table summarizing expected outcomes for the synthesis of various morpholine alcohols.

Morpholine ElectrophileGrignard ReagentProductExpected Yield (%)Reference
4-FormylmorpholinePhenylmagnesium bromide(Morpholin-4-yl)(phenyl)methanol75-85[Hypothetical]
4-AcetylmorpholineMethylmagnesium iodide1-(Morpholin-4-yl)ethan-1-ol70-80[Hypothetical]
1-(Morpholin-4-yl)propan-1-oneEthylmagnesium bromide1-(Morpholin-4-yl)pentan-3-ol65-75[Hypothetical]

Troubleshooting Guide:

IssuePotential CauseSuggested Solution
Low or no yield Wet glassware or solvents.Thoroughly dry all glassware in an oven and use freshly distilled anhydrous solvents.
Impure magnesium or organic halide.Use high-purity magnesium turnings and distill the organic halide before use.
Failure to initiate the Grignard reaction.Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.
Formation of biphenyl byproduct (in the case of aryl Grignards) High local concentration of aryl halide.Add the aryl halide solution slowly and dilute to prevent coupling with the formed Grignard reagent.[9]
Oily product that is difficult to purify Presence of unreacted starting materials or byproducts.Optimize purification conditions, such as the solvent system for column chromatography or the recrystallization solvent.

Conclusion

The Grignard reaction is a highly effective and versatile tool for the synthesis of morpholine alcohols, which are valuable building blocks in drug discovery. By carefully controlling the reaction conditions, particularly by maintaining an anhydrous environment, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • TSI Journals. (2015). The Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Organic Chemistry. (2023, September 20). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. Retrieved from [Link]

  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Retrieved from [Link]

  • Adichemistry. (n.d.). Grignard Reagent | Reactions | Preparation | Mechanism. Retrieved from [Link]

  • Mercer University. (n.d.). Grignard Synthesis of Triphenylmethanol. Retrieved from [Link]

  • Organic Chemistry Tutor. (2024, November 4). Synthesis of Alcohols via the Grignard Reaction [Video]. YouTube. Retrieved from [Link]

  • Vibzz Lab. (2023, January 9). Triphenylmethanol Synthesis: Grignard Reaction [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]

  • Dummies.com. (2021, July 19). How Alcohols Are Created Using the Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for highly polar morpholine hydrochloride salts

Technical Support Center: Ticket #MPH-802 Subject: Advanced Purification Strategies for Highly Polar Morpholine Hydrochloride Salts User Guide Overview Status: Open Priority: High Assigned Specialist: Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Ticket #MPH-802 Subject: Advanced Purification Strategies for Highly Polar Morpholine Hydrochloride Salts

User Guide Overview

Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Executive Summary: Morpholine hydrochloride salts present a unique "polarity trap." They are often too polar for standard silica chromatography (leading to streaking) yet too soluble in polar organic solvents to crystallize easily. This guide bypasses standard textbook advice, focusing on field-proven techniques for handling these hygroscopic, amphiphilic salts.

Module 1: The Art of Precipitation (Crystallization & Trituration)

The Core Problem: Morpholine salts often "oil out" (separate as a liquid phase) rather than crystallize because they hold onto solvent molecules tenaciously, or the melting point is depressed by impurities.

Protocol A: The "Dual-Solvent Crash"

Best for: Crude solids that are sticky or semi-solid.

  • Dissolution (The Good Solvent):

    • Dissolve your crude salt in the minimum amount of hot Methanol (MeOH) or Ethanol (EtOH) .

    • Critical Note: Do not use water. Morpholine HCl is too soluble in water to recover easily.

  • The Anti-Solvent Addition:

    • While stirring rapidly, dropwise add Diethyl Ether (Et₂O) or Acetone .

    • Visual Cue: Stop when a persistent cloudiness (turbidity) appears and does not redissolve.

  • The Annealing Phase:

    • Remove heat.[1] Let the flask cool to room temperature undisturbed.

    • Once at RT, place in a -20°C freezer overnight.

  • Harvest:

    • Filter rapidly under Nitrogen/Argon (these salts are hygroscopic).

    • Wash with cold Et₂O.

Troubleshooting "Oiling Out"

If your product separates as a gum/oil instead of crystals:

Cause Technical Fix
Supersaturation Reheat and dilute. You likely used too little "Good Solvent." Add 10% more MeOH and reheat.
Cooling Shock Insulate the flask. Wrap the flask in a towel to slow the cooling rate. Fast cooling traps impurities, lowering the melting point.
Impurity Profile Trituration. Decant the supernatant. Add fresh Et₂O to the oil and sonicate vigorously. This extracts non-polar impurities, often inducing solidification.

Module 2: Chromatographic Strategies (When Solids Fail)

The Core Problem: On normal phase silica, morpholine salts interact with silanol groups (acidic), causing irreversible adsorption or severe tailing.

Strategy A: SCX (Strong Cation Exchange) – "Catch and Release"

Best for: Removing non-basic impurities (starting materials, neutral byproducts).

  • Mechanism: The morpholine nitrogen (protonated) binds to the sulfonic acid resin. Neutrals wash through.

  • Protocol:

    • Condition: Flush SCX cartridge with MeOH.

    • Load: Dissolve crude in MeOH (or 5% AcOH in MeOH if solubility is poor). Load onto cartridge.

    • Wash: Flush with 3-5 column volumes (CV) of MeOH followed by DCM . (Product stays on column).

    • Elute: Flush with 2M Ammonia in Methanol (or 7M NH₃ in MeOH).

    • Finish: Evaporate the ammoniacal filtrate. You will obtain the free base.

    • Re-salt: Redissolve in Et₂O and add HCl (in dioxane/ether) to precipitate the pure salt.

Strategy B: HILIC (Hydrophilic Interaction Liquid Chromatography)

Best for: Separating the salt from other polar amines without free-basing.

  • Stationary Phase: Bare Silica or Amide-bonded silica.[2]

  • Mobile Phase Setup:

    • Phase A (Weak): 10 mM Ammonium Formate in Water (pH 3.0).

    • Phase B (Strong): Acetonitrile (ACN).

  • Gradient: Start at 95% B (ACN) and gradient down to 60% B .

    • Note: In HILIC, water is the "strong" solvent.[3][4] Increasing water elutes the polar salt.

Module 3: The Chemical Switch (Free-Basing)

The Core Problem: Sometimes purification is impossible in the salt form. You must switch to the free base to unlock standard extraction methods.

Warning: Unsubstituted Morpholine free base is miscible with water . You cannot extract it easily. This method works best for substituted morpholines (e.g., N-alkyl or aryl morpholines).

  • Basify: Dissolve salt in minimal water. Add saturated Na₂CO₃ (pH > 10).

  • Extract: Use DCM (Dichloromethane) .

    • Why DCM? It is better at extracting polar amines than Ether or Hexanes.

  • Wash: Wash organic layer with Brine (saturated NaCl).

    • Tip: This "salting out" effect forces the amine into the organic layer.

  • Re-acidification: Dry organics (Na₂SO₄), filter, and add 4M HCl in Dioxane dropwise. The pure salt will precipitate immediately.

Visual Workflows

Workflow 1: The Purification Decision Tree

PurificationLogic Start Crude Morpholine HCl Salt IsSolid Is it a Solid or Oil? Start->IsSolid SolidPath Solid/Powder IsSolid->SolidPath OilPath Sticky Oil/Gum IsSolid->OilPath Recryst Recrystallization (MeOH + Et2O) SolidPath->Recryst Triturate Trituration (Sonicate in Et2O) OilPath->Triturate Success1 Pure Crystals Recryst->Success1 Fail1 Still Impure/Oiling Recryst->Fail1 Triturate->Recryst If solidifies Triturate->Fail1 SCX SCX Chromatography (Catch & Release) Fail1->SCX Switch Strategy SCX->Success1 Elute w/ NH3/MeOH Then re-salt

Caption: Decision logic for selecting between crystallization, trituration, and chromatographic interventions.

Workflow 2: SCX "Catch and Release" Mechanism

SCXMechanism Step1 LOAD (MeOH) Mech1 Morpholine (+) binds to Resin (-) Impurities flow through Step1->Mech1 Step2 WASH (MeOH/DCM) Mech2 Neutrals/Acids washed away Step2->Mech2 Step3 ELUTE (NH3 in MeOH) Mech3 NH3 displaces Morpholine Collect Free Base Step3->Mech3 Mech1->Step2 Mech2->Step3

Caption: The SCX mechanism allows for the isolation of the amine by chemically filtering out non-basic impurities.

FAQ & Troubleshooting Matrix

Q: My product is highly hygroscopic and turns into a puddle on the filter paper. How do I handle this? A: This is common for HCl salts.

  • Filtration: Use a sintered glass funnel with a nitrogen blanket (inverted funnel flowing N₂ over the top).

  • Drying: Do not air dry. Transfer immediately to a vacuum desiccator containing Phosphorus Pentoxide (P₂O₅) or KOH pellets. These desiccants aggressively remove water.

Q: Can I use standard Reverse Phase (C18) HPLC? A: You can, but morpholine salts often elute in the "void volume" (too fast) because they are so polar.

  • Fix: Use "Ion Pairing" agents. Add 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric acid (HFBA) to your mobile phase. This makes the salt more hydrophobic, increasing retention on the C18 column.

Q: The NMR shows high residual solvent (MeOH) that won't leave. A: Morpholine salts can form solvates.

  • Fix: Dissolve the salt in water and lyophilize (freeze-dry) it. This is often the only way to remove bound alcohol from the crystal lattice.

References

  • BenchChem. (2025).[5][6] Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Retrieved from

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Retrieved from

  • Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from

  • Thermo Fisher Scientific. (2020). Method development for SCX chromatography of polar amines. Retrieved from

  • ResearchGate. (2017). Purification of organic hydrochloride salt - Community Discussion. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting the Hygroscopicity of Morpholine HCl Derivatives

Welcome to the Application Scientist Support Portal. Morpholine hydrochloride (Morpholine HCl) is a highly versatile reagent and intermediate in drug development, frequently utilized to enhance the aqueous solubility and...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Morpholine hydrochloride (Morpholine HCl) is a highly versatile reagent and intermediate in drug development, frequently utilized to enhance the aqueous solubility and pharmacokinetic profiles of active pharmaceutical ingredients (APIs). However, as a secondary amine hydrochloride salt, it exhibits pronounced hygroscopicity[1]. When the ambient relative humidity (RH) exceeds the salt's Deliquescence Relative Humidity (DRH), it rapidly absorbs atmospheric moisture, leading to crystal lattice disruption, caking, and eventual deliquescence[2].

This guide is designed for researchers and drug development professionals. Moving beyond superficial fixes, we will explore the thermodynamic causality of moisture uptake, establish self-validating analytical protocols, and provide robust chemical and environmental mitigation strategies.

Section 1: The Causality of Hygroscopicity in Morpholine HCl

To troubleshoot hygroscopicity, we must first understand why Morpholine HCl absorbs water so aggressively. The causality lies in the thermodynamic balance between the crystal lattice energy of the salt and the hydration energy of its constituent ions.

The chloride counterion is highly electronegative and readily forms hydrogen bonds with water molecules. When the free energy of hydration exceeds the lattice energy, moisture from the air is thermodynamically driven into the bulk powder[3]. This process is cyclic: if the ambient RH drops below the Efflorescence Relative Humidity (ERH), the saturated droplet loses water and recrystallizes. This rapid recrystallization fuses particles together, trapping moisture and causing severe caking[2].

MoistureUptake A Ambient RH > DRH B Surface Adsorption (H-bonding with Cl-) A->B Moisture Exposure C Capillary Condensation & Lattice Disruption B->C Hydration Energy > Lattice Energy D Deliquescence (Saturated Solution) C->D Continuous Uptake E Ambient RH < ERH D->E Humidity Drop F Efflorescence (Recrystallization & Caking) E->F Water Evaporation

Thermodynamic cycle of moisture uptake and deliquescence in Morpholine HCl.

Section 2: Diagnostic Workflows & Analytical Protocols

To effectively troubleshoot, you must quantify the problem. Dynamic Vapor Sorption (DVS) is the gold standard for assessing the hygroscopicity of pharmaceutical salts. Unlike static desiccator methods, DVS provides high-resolution moisture sorption isotherms by continuously monitoring mass changes under precisely controlled humidity and temperature[4].

Step-by-Step DVS Methodology for Morpholine HCl
  • Sample Preparation: Weigh 10–20 mg of Morpholine HCl using an ultramicrobalance in a low-humidity glovebox (RH < 10%).

  • Initial Drying: Load the sample into the DVS instrument. Equilibrate at 0% RH and 25°C until the mass change is less than 0.002% per minute ( dm/dt ). This establishes the absolute dry reference mass[5].

  • Sorption Cycle: Program the DVS to increase RH in 10% increments from 0% to 90% RH. The system must hold at each step until gravimetric equilibrium ( dm/dt < 0.002%/min) is reached before proceeding[4].

  • Desorption Cycle: Decrease RH in 10% decrements back to 0% RH to identify any hysteresis (which indicates hydrate formation or capillary condensation)[4].

  • Data Analysis: Plot the percentage mass change versus RH. The inflection point where mass increases exponentially indicates the DRH.

DVS Interpretation Criteria

Compare your DVS results against the European Pharmacopoeia (EP) classification to determine the severity of your handling requirements.

Table 1: EP Hygroscopicity Classification (Based on DVS at 25°C and 80% RH) [6]

ClassificationMass Increase (Δm)Morpholine HCl Typical Behavior
Non-hygroscopic Δm < 0.2%N/A
Slightly hygroscopic 0.2% ≤ Δm < 2.0%N/A
Hygroscopic 2.0% ≤ Δm < 15.0%Initial surface adsorption phase
Very hygroscopic Δm ≥ 15.0%Typical bulk behavior prior to deliquescence
Deliquescent Forms a liquidReached when ambient RH > DRH

Section 3: Mitigation Strategies & Handling Protocols

If Morpholine HCl is strictly required for your synthesis or formulation, environmental controls are mandatory. If you are in the early stages of drug development, chemical mitigation via salt screening is the most robust long-term solution[].

Protocol A: Environmental Control (Self-Validating Handling)
  • Weighing: Always handle Morpholine HCl in an environmental chamber or glovebox with regulated humidity strictly below the salt's ERH[2]. Use low-static, moisture-resistant weighing paper.

  • Validation System: Include a blank filter or a known non-hygroscopic reference standard on the balance during weighing to account for and subtract any ambient moisture interference in real-time[2].

Protocol B: Chemical Mitigation (Counterion Screening)

If the hydrochloride salt is too hygroscopic for manufacturing scale-up, consider alternative counterions. Organic sulfonic acids (e.g., mesylate, tosylate) often yield highly crystalline salts with significantly lower hygroscopicity due to their bulkier size and lower hydration energy[][8].

SaltScreening Start Morpholine Base API HCl HCl Salt Formation Start->HCl Test DVS Analysis (Is Δm > 15% at 80% RH?) HCl->Test Fail Yes: High Hygroscopicity Test->Fail Pass No: Acceptable Test->Pass Proceed to Formulation Screen Counterion Screening (Mesylate, Tosylate) Fail->Screen Initiate Mitigation Optimize Evaluate Crystallinity & DRH Screen->Optimize Optimize->Test Re-evaluate

Decision tree for mitigating hygroscopicity via systematic salt screening.

Section 4: Frequently Asked Questions (Troubleshooting)

Q1: My Morpholine HCl powder has turned into a sticky, caked mass inside the sealed amber bottle. Can I salvage it? A: This indicates the ambient RH during the last opening exceeded the salt's DRH, leading to partial deliquescence, followed by a temperature/humidity drop causing efflorescence and caking[2]. Solution: You can dry the material in a vacuum oven at a moderate temperature (e.g., 60-80°C) to drive off the moisture. However, because HCl solutions can vent corrosive acidic vapors upon heating, this must be performed in a vacuum oven properly vented to a fume hood, not a standard benchtop oven[2]. Post-drying, you must verify the chemical purity via HPLC and water content via Karl Fischer (KF) titration, as hydrolysis may have occurred.

Q2: During DVS analysis, I observed a massive hysteresis loop between the sorption and desorption curves. What does this mean? A: A large hysteresis loop typically indicates that the moisture uptake is not merely surface adsorption. It suggests capillary condensation within the powder's pores or the formation of a stable hydrate[4]. Solution: Perform X-ray Powder Diffraction (XRPD) and Thermal Gravimetric Analysis (TGA) on the post-DVS sample[6]. If the crystal lattice has changed, a hydrate has formed. If the lattice is identical, the hysteresis is due to physical trapping of water in the particle pores, which can be mitigated by optimizing the particle size distribution (e.g., milling to reduce internal porosity)[5].

Q3: We are trying to weigh Morpholine HCl for a precise stoichiometric reaction, but the mass continuously drifts upward on the microbalance. How do we achieve accuracy? A: The upward drift is a direct real-time observation of the salt scavenging moisture from the air[2]. Solution: This is a self-validating failure of your environmental controls. You must move the balance into a low-humidity glovebox (RH < 10%). If a glovebox is unavailable, use a "weighing by difference" technique: place the sealed vial on the balance, tare it, quickly remove the approximate amount into your reaction flask, reseal the vial, and place it back on the balance. The negative mass displayed is the exact amount transferred, minimizing the surface area exposed to the atmosphere during the measurement.

Q4: Why did we choose the hydrochloride salt initially if it is so problematic? A: Hydrochloride is the most common counterion (comprising ~60% of all basic drug salt forms) because hydrochloric acid is inexpensive, volatile, and forms salts with almost all basic compounds due to its low pKa[9]. It is the default starting point in early development. However, as demonstrated by the DVS data, its high hydration energy often necessitates transitioning to alternative counterions (like mesylates) during later-stage development to ensure solid-state stability[][8].

References[2] Smolecule. "handling hygroscopic properties of hydrochloride salts - Smolecule". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHa98UrJWeun1w2Fl1ult0vmtoWEpP6jZEu835vs3hrWlzeUvHre0NcPHZSMUuRNxQoVQGEBOy3duL6TP0cUz0ljNiug8bPM0i9LfRKLyAfTsnz3JM8b_5g9IwPKdf4qj6_oJ-JJY0eDOnXKrFqGjB9SSWfZu-PoG5P9kSn6iNuI-6Z-mXGXuqgnvjtg-wxAWzJRkAzcw==[4] Particle Characterisation Laboratories. "The Benefits of Using Dynamic Vapor Sorption (DVS) in Pharmaceutical Production Development". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpDRXgvGTma5JUF5fWLTH8ZVG_lVdJSNGUP8x2LcePvmecaKnHvKIfpRpeEDIWiVN1IDq5toeG2udMWMkOhKJP5fVNDsoPFe58xa2cshU4uSZFWL1AAo0nOd_loQf6L9G7vBPqh6TJxdq9t4zhei06UHU-0rqw4FCKbq4q6uJq2FZcYloQtOCMdA==[8] BOC Sciences. "Salt Form Screening and Selection Services - BOC Sciences". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEi1tJAMNiExOLbRUsUeCs0l3YMy9jlNftxDJZEvGnsgu7dyHE4Di-BjouI4FB2PpoJMXlarfI71If1ohvA9tKYZh8V3aUpeDBdl4DaEQn1em5kO5EGHE5ZOuD1-lcoT5l8luuHuEjs3vwmVf_k0c_t4YvXhA==[1] Alfa Chemistry. "CAS 10024-89-2 Morpholine HydroChloride - Alfa Chemistry". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8ISsA64LtsDkxhK6GJWAAPZrspBeQ-QOfVd5cI9vUTwdrYb4JLPTW-5DO8MMDDrn4GUDqeC43SFaThF7NpMIRL_1AjyyemivIB1JfCAPDIvi5SLKnVLwNPwAWEiQ1cFSkjhoVO1z3aC41N2Z1Pb0U17r_K-Gp81ZpQ4KnJtE1qif-tgkXcdQQ5aVW6Pt74ssh93c=[6] American Pharmaceutical Review. "The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4pEXGeZld_x4yWO_qsGN1vThZwM4TdEC0X1cgSt3RtRCHqYXKrIx0gqXRlRob2pzBdqBWbFyShxYP5Pa-k3h9-jOb7P4xvIoV0I6uQsA08rP_VfX2sNS6SuzySvlJLZ9Gw1c-ueZfceD4laquof-VBZLbI6jIeZyJnjfEfCujt1oVCWNDHlOelqTXCA4MarHrEW1gy4SlWEF_Na1PqUB7_us8k0Ewyh8cEoFQ1pZF1XYqv5J8kntABTLJ6hdPHs-d7MR62BRuS7l6zHwce5d3b-whhDSVJja-VeFHFsFJwrHB8mFNnW-Is_79w2JANgdXjc7epo0IZLIsjbciSCFKrM-9IA==[5] Wikipedia. "Dynamic vapor sorption - Wikipedia". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRbri2xtGQo1S_n1vbuL6l0ptm7_U3HenXWIPdnlGY-lA3kIM8SIAAgX8ENj2xJCyfroqtXJm16zsMoSq0Ep6OwkwXIrKAyXJ6MA13tZox4o_K1Zz0JU9JDqe02Z_yxZGo2FsbBPiktST6qSwayXs=[7] Pharma Excipients. "Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW05ZmGrQjU3E3xzDCHMkdayRKlLVz3o7k7Z-5jdFGfYFgc0EdxU4dgqQjbswo6jPXXIqauNoGSGJOGnm1xuZXSU95DunclDSG2QbeOpzf7NL6zd62YGwEMl6hNA6JPwMi0YOyD-lLMDhh_edCooZzYSF5hiajy89e3R5vAXMo2Slkhrszv4jEuzeFVmTLvUCCgpQ8DFikqfLy3ZmeJQDJcbffhTSjLLolP05kuMa3aL-2NScCY7fvArJvHO3C0AllaP_z3AAWCOfCIRNvS6C-QS1ANtrleKz7rYSjQH71EUphFRJYtAcI4rF6ZPwkDiXvp2M=[10] PharmOutsourcing. "Screening and Formulating Drugs as Salts to Improve API Performance". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLOBdLesKC_dC4sdjinm0V-O1DY3axLqxgDsUGIbXHFLonVxFlzErDduNhJw13MKQtlfEksJIsfdCoA4ywreu28zCfnARnISoU3A3bRC_xWAkoTbEifYJYYLp2KxsLFO392Lm7BKg6hVyAP7vhmUyGVGrMwzNQQTiQfwRcD0Wl4lt6Clc1M6YKGl1jbjCoMa3WwXYqP4lxUiroD2YcL7NksWXkQvCVopjrgL1Zoe5nRC4T5D_83UYuNw==[9] NIH. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE24zvSQty_qBMws05QNjIe-TQW3mn0hsEwYOFA4apJu4MVbhGZl1ibdE-l1lfEHu02SzgrWlYl47BiZjRqTctG1tmAq9MRwdPoigZ94x0N6y3ipg-ZehfZ3cDdRB8jzMt8MhnZv6eLdhh9QFk=[3] Basicmedical Key. "Salt Selection - Basicmedical Key". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsEe92eHUh-JPc4mp6hY6hQPvG21R04fG1LAftC0fZiK3eW4QfYUzsIrnnG0kykmQ9vnm1OXBq8VhWsIduh-xlW7DBb8bg3b-jl5TStFAvSH4bFTb7rGxXayJq5DSMGTPSXYPeMaE=

Sources

Troubleshooting

Technical Support Center: Chiral Morpholine Synthesis &amp; Stereocontrol

Welcome to the Advanced Application Support Center. As morpholine rings are ubiquitous pharmacophores in modern drug discovery (e.g., linezolid, gefitinib), maintaining their stereochemical integrity during synthesis is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As morpholine rings are ubiquitous pharmacophores in modern drug discovery (e.g., linezolid, gefitinib), maintaining their stereochemical integrity during synthesis is a critical challenge. Because the morpholine nitrogen is basic and the adjacent carbons are susceptible to epimerization under standard cyclization conditions, researchers frequently encounter unexpected racemization.

This guide is designed by our Senior Application Scientists to help you troubleshoot stereochemical leakage, understand the mechanistic causality behind these failures, and implement self-validating protocols to ensure >99% enantiomeric excess (ee).

Part 1: Quantitative Strategy Comparison

Before troubleshooting a failed synthesis, evaluate whether your chosen synthetic route is appropriate for your substrate's steric and electronic demands.

Synthetic StrategyPrecursor MaterialKey Reagents / CatalystsTypical ee (%)Racemization RiskPrimary Failure Mode
Chiral Pool (Acylation/Cyclization) Chiral Amino AlcoholsChloroacetyl chloride, Mild Base90–98%High

-proton abstraction via strong base[1].
Mitsunobu Cyclization Chiral Diols / Amino AlcoholsDEAD/DIAD, PPh

85–95%ModerateMixed retention/inversion via acyloxyphosphonium intermediate[2].
Asymmetric Hydrogenation Dehydromorpholines (Prochiral)SKP-Rh Complex, H

gas
>99%LowCatalyst poisoning or incomplete conversion[3].

Part 2: Diagnostic Q&A and Mechanistic Troubleshooting

Issue 1: Severe Racemization During Morpholin-3-one Intermediate Formation

User Query: "I am synthesizing a chiral morpholine by reacting an L-threonine-derived amino alcohol with chloroacetyl chloride, followed by base-mediated cyclization. My final product is nearly racemic. Why is the chiral pool failing me?"

Expert Insight & Causality: The loss of stereointegrity is not occurring during the final reduction, but rather during the base-mediated cyclization step. When you activate the amino acid derivative and introduce a base (like NaOH or NaH) to drive the intramolecular etherification, the base can inadvertently abstract the relatively acidic proton at the


-carbon[1].

Mechanistically, this proton abstraction leads to the formation of a planar 5(4H)-oxazolone intermediate[1]. Once this planar intermediate forms, the stereocenter is permanently destroyed, and subsequent cyclization yields a racemic morpholinone. The effectiveness of a base in suppressing this racemization is strictly correlated with its steric hindrance and pKa[1].

Solution: Abandon strong, unhindered bases. Switch to sterically hindered bases (e.g., DIPEA) or mild inorganic bases (e.g., K


CO

) and maintain strict temperature control (

C) during the initial acylation phase.

Racemization_Pathway AminoAcid Chiral Amino Alcohol Derivative StrongBase Strong Base (e.g., NaOH, Heat) AminoAcid->StrongBase Harsh Conditions MildBase Mild/Hindered Base (e.g., K2CO3, DIPEA) AminoAcid->MildBase Optimized Conditions Oxazolone 5(4H)-Oxazolone Intermediate (Planar) StrongBase->Oxazolone Alpha-Proton Abstraction Enantiopure Enantiopure Morpholinone (Retention of ee%) MildBase->Enantiopure Direct SN2 Cyclization Racemic Racemic Morpholinone (Loss of Stereocenter) Oxazolone->Racemic Non-selective Cyclization

Fig 1. Mechanistic divergence in morpholinone cyclization highlighting base-mediated racemization.

Issue 2: Inconsistent Enantiomeric Excess in Mitsunobu Cyclizations

User Query: "I am using a Mitsunobu reaction to cyclize a sterically hindered chiral diol into a morpholine. Instead of the expected complete inversion of configuration, I am getting a mixture of diastereomers. How do I fix this?"

Expert Insight & Causality: While the Mitsunobu reaction is a powerful tool for the inversion of configuration in secondary chiral alcohols, sterically hindered substrates disrupt the standard mechanistic pathway[2]. Research by Hughes and Sleebs demonstrated that hindered substrates can undergo Mitsunobu cyclization with either retention or inversion[2].

This occurs because the steric bulk prevents the formation of the standard alkoxyphosphonium salt. Instead, the substrate forms an acyloxyphosphonium salt intermediate, which leads to retention of configuration[2]. Furthermore, the ratio of inversion to retention is highly dependent on the rate of substrate addition to the reaction mixture[2].

Solution: Control the local concentration of the betaine intermediate by using a syringe pump for ultra-slow addition of the substrate. If the substrate is too hindered, bypass the Mitsunobu entirely: selectively tosylate the primary alcohol and perform a classical S


2 displacement with a defined base.
Issue 3: Bypassing the Chiral Pool via Asymmetric Hydrogenation

User Query: "My target morpholine is highly prone to epimerization under any basic conditions. Is there a scalable, 'racemization-proof' method to synthesize 2-substituted chiral morpholines?"

Expert Insight & Causality: Yes. The most robust way to prevent the destruction of a stereocenter is to form it last, under neutral or mildly acidic conditions. By synthesizing a prochiral dehydromorpholine (an unsaturated morpholine ring) first, you completely avoid the epimerization risks associated with cyclizing chiral amino acids[3].

A breakthrough methodology utilizes an asymmetric hydrogenation catalyzed by a bisphosphine-rhodium complex bearing a large bite angle (SKP-Rh)[3]. This method yields 2-substituted chiral morpholines in quantitative yields with up to 99% ee and can be easily scaled to multi-gram quantities for drug discovery applications[3].

Hydrogenation_Workflow Substrate Dehydromorpholine (Prochiral Substrate) Catalyst SKP-Rh Catalyst (1.0 mol%) Substrate->Catalyst Reaction H2 Gas (50 atm) MeOH, RT, 12-24h Catalyst->Reaction Product Chiral Morpholine (>99% ee) Reaction->Product Enantioselective Reduction

Fig 2. Workflow for asymmetric hydrogenation of dehydromorpholines to bypass epimerization.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, every protocol below includes a built-in validation step. Do not proceed to the next synthetic phase without passing the validation checkpoint.

Protocol A: Racemization-Free Synthesis of Morpholin-3-ones

Objective: Prevent oxazolone formation during the cyclization of amino alcohols.

  • N-Acylation: Dissolve the enantiopure

    
    -amino alcohol (1.0 eq) in anhydrous Dichloromethane (DCM). Add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) and cool the vessel to -78 °C using a dry ice/acetone bath.
    
  • Electrophile Addition: Add chloroacetyl chloride (1.05 eq) dropwise over 45 minutes. Maintain the temperature strictly at -78 °C to prevent premature, uncontrolled cyclization.

  • Solvent Exchange & Cyclization: Allow the reaction to warm to 0 °C, quench with saturated aqueous NH

    
    Cl, and extract the intermediate. Redissolve the crude intermediate in Tetrahydrofuran (THF). Add finely milled K
    
    
    
    CO
    
    
    (2.0 eq) and heat gently to 40 °C for 12 hours.
  • Self-Validation Checkpoint: Aliquot 50 µL of the reaction mixture, filter through a short silica plug, and analyze via chiral HPLC. Pass criteria: The ee% must match the starting amino alcohol (>98%). A drop in ee% indicates the temperature was too high during acylation.

  • Reduction: Reduce the resulting enantiopure morpholin-3-one using Borane-Dimethyl Sulfide (

    
    ) complex in THF to yield the final chiral morpholine.
    
Protocol B: Asymmetric Hydrogenation of Dehydromorpholines

Objective: Set the stereocenter via Rh-catalyzed hydrogenation[3].

  • Catalyst Preparation: Inside a nitrogen-filled glovebox to prevent catalyst oxidation, dissolve the SKP-Rh complex (1.0 mol%) in anhydrous, degassed methanol.

  • Substrate Loading: Add the 2-substituted dehydromorpholine substrate (1.0 eq) to the catalyst solution. Transfer the mixture to a high-pressure hydrogenation autoclave.

  • Hydrogenation: Purge the sealed autoclave with H

    
     gas three times to remove residual inert gas. Pressurize the vessel to 50 atm of H
    
    
    
    .
  • Reaction Execution: Stir the mixture vigorously at room temperature for 12–24 hours.

  • Self-Validation Checkpoint: Monitor the internal pressure gauge. Pass criteria: The reaction is complete when H

    
     uptake ceases and the pressure stabilizes. If pressure does not drop initially, the catalyst was poisoned by oxygen or substrate impurities.
    
  • Workup: Safely vent the H

    
     gas. Concentrate the mixture under reduced pressure and purify the chiral morpholine via flash column chromatography. Verify enantiopurity (>99% ee) via chiral GC/HPLC against a synthesized racemic standard.
    

References

  • 6-Methylmorpholine-2-carboxylic acid - Chiral Pool Synthesis Str
  • Recent Advances in the Mitsunobu Reaction
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines National Library of Medicine (NIH PMC) / Chemical Science

Sources

Optimization

Handling pH sensitivity of morpholine ethanol intermediates

Technical Support Center: Troubleshooting the pH Sensitivity of Morpholine Ethanol Intermediates Overview Morpholine ethanol (4-(2-hydroxyethyl)morpholine, CAS: 622-40-2) is a highly versatile building block used in phar...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the pH Sensitivity of Morpholine Ethanol Intermediates

Overview Morpholine ethanol (4-(2-hydroxyethyl)morpholine, CAS: 622-40-2) is a highly versatile building block used in pharmaceutical synthesis, particularly in the preparation of ester prodrugs and complex active pharmaceutical ingredients (APIs)[1]. Handling this intermediate requires strict environmental control due to its dual functionality: it possesses both a primary alcohol and a basic tertiary amine[2]. The basicity of the morpholine nitrogen dictates its solubility, reactivity, and chromatographic behavior. This support guide provides actionable, causality-driven solutions for researchers facing pH-related challenges during the synthesis, extraction, and purification of morpholine ethanol intermediates.

Section 1: Troubleshooting FAQs

Q1: Why am I losing my morpholine ethanol intermediate in the aqueous wash during liquid-liquid extraction? Causality: The morpholine nitrogen has a conjugate acid pKa of approximately 8.0–8.5[3]. When the aqueous phase pH drops below 8 (e.g., following an acidic reaction quench), the nitrogen protonates to form a morpholinium cation. This ionic state drastically increases the molecule's aqueous solubility, preventing the intermediate from partitioning into organic solvents like dichloromethane (DCM) or ethyl acetate[4]. Solution: Before extraction, adjust the aqueous phase to pH 10–12 using a mild base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) to ensure the intermediate exists entirely as a neutral free base. If the extraction remains poor due to the inherent polarity of the alcohol group, apply a "salting out" technique by saturating the aqueous layer with sodium chloride (NaCl) to drive the compound into the organic phase[4].

Q2: My compound streaks severely on silica gel TLC and flash chromatography, leading to poor isolated yields. How can I resolve this? Causality: Silica gel surfaces are heavily populated with acidic silanol groups (Si-OH). The basic morpholine nitrogen undergoes strong, sometimes irreversible, acid-base interactions with these silanols, causing peak tailing, streaking, and permanent retention on the column[4]. Solution: Neutralize the acidic sites on the silica gel dynamically by adding a basic modifier to your mobile phase. Incorporating 1–2% (v/v) triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) into your eluent system will competitively bind the silanol groups, allowing the morpholine intermediate to elute with a sharp, symmetrical peak[4].

Q3: How do I prevent unwanted N-oxidation or side reactions when targeting the hydroxyl group for O-alkylation? Causality: In highly alkaline environments (pH > 12), the tertiary amine is fully deprotonated and acts as a strong nucleophile. In the presence of oxidizing agents or aggressive electrophiles, the morpholine nitrogen can undergo N-oxidation or unwanted quaternization. Solution: Utilize chemoselective bases (e.g., N,N-diisopropylethylamine, DIPEA) that are sterically hindered, or temporarily protect the amine by conducting the reaction under slightly acidic conditions where the amine is protonated (if the specific O-alkylation chemistry permits).

Section 2: Quantitative Data & Properties

To accurately predict the behavior of morpholine ethanol during synthetic workups, refer to its fundamental physicochemical properties.

Table 1: Physicochemical Properties of 4-(2-Hydroxyethyl)morpholine

PropertyValueSource / Relevance
Molecular Weight 131.17 g/mol PubChem[2]
Boiling Point 227 °C (at 757 mmHg)ChemBK[1]
Density 1.083 g/mL (at 25 °C)ChemBK[1]
pKa (Hydroxyl group) ~14.88 (Predicted)Defines O-alkylation threshold[1]
pKa (Conjugate Acid) ~8.0 - 8.5Defines extraction/protonation threshold[3]
Aqueous Solubility MiscibleNecessitates salting-out during extraction[1]

Table 2: pH-Dependent Extraction Efficiency (Theoretical Partitioning)

Aqueous pHDominant Chemical SpeciesRecommended Action for Organic Extraction
< 6.0 Morpholinium Cation (Protonated)Do not extract. Target is trapped in aqueous layer.
8.0 - 8.5 50% Cation / 50% Free BaseAdjust pH higher. Extraction will yield <50% recovery.
> 10.0 Neutral Free BaseOptimal for extraction into DCM or EtOAc.

Section 3: Experimental Methodologies

Protocol 1: pH-Optimized Liquid-Liquid Extraction (LLE) This self-validating protocol ensures maximum recovery of morpholine-containing intermediates from aqueous reaction mixtures.

  • Quench & Measure: Quench the reaction mixture and measure the pH of the aqueous layer using a calibrated pH meter or broad-range pH paper.

  • Basification: Slowly add a saturated aqueous solution of K₂CO₃ or 1M NaOH while stirring until the pH stabilizes between 10 and 12. Causality: This guarantees the morpholine nitrogen is fully deprotonated.

  • Salting Out: Add solid NaCl to the aqueous phase until no more dissolves (saturation). Causality: Increases the ionic strength of the water, decreasing the solubility of the organic free base.

  • Extraction: Add an equal volume of DCM or EtOAc. Shake vigorously and vent. Allow the layers to separate completely.

  • Validation: Spot both the organic and aqueous layers on a TLC plate (elute with 10% MeOH/DCM + 1% Et₃N). Visualize with iodine or KMnO₄ to confirm the absence of the product in the aqueous layer.

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: Amine-Modified Silica Gel Chromatography Use this method to prevent irreversible binding of basic morpholine intermediates to silica gel.

  • Solvent Preparation: Prepare the mobile phase (e.g., 90% EtOAc / 10% MeOH). Add 1% (v/v) Triethylamine (Et₃N) to the mixture and stir well.

  • Column Packing: Slurry-pack the silica gel column using the Et₃N-modified mobile phase. Causality: Pre-treating the column neutralizes the acidic silanol groups before the product is loaded.

  • Sample Loading: Dissolve the crude morpholine ethanol intermediate in the minimum amount of modified mobile phase and load it onto the column.

  • Elution & Monitoring: Elute the column and collect fractions. Monitor via TLC using the same Et₃N-modified solvent. The product should elute as a tight, circular spot rather than a streak.

Section 4: Visualizations of Physicochemical Behavior

G Start Crude Reaction Mixture (Contains Morpholine Ethanol) CheckPH Check Aqueous pH Start->CheckPH Acidic pH < 8 (Protonated / Water Soluble) CheckPH->Acidic If Acidic Basic pH > 10 (Free Base / Organic Soluble) CheckPH->Basic If Basic Adjust Add K2CO3 or NaOH until pH 10-12 Acidic->Adjust Extract Extract with DCM/EtOAc (+ NaCl for Salting Out) Basic->Extract Adjust->Basic Organic Organic Layer (Target Intermediate) Extract->Organic

Workflow for pH-optimized liquid-liquid extraction of morpholine ethanol intermediates.

G LowPH LowPH MidPH pH ~ 8.0-8.5 Equilibrium State pKa Range Partial Partitioning LowPH->MidPH Add Base MidPH->LowPH Add Acid HighPH HighPH MidPH->HighPH Add Base HighPH->MidPH Add Acid

Protonation states and resulting physicochemical behavior of morpholine ethanol across pH.

References

  • "2-Morpholinoethanol | C6H13NO2 | CID 61163", National Center for Biotechnology Information (PubChem), [Link]

  • "4-(2-Hydroxyethyl)morpholine - Physico-chemical Properties", ChemBK Chemical Database, [Link]

  • "Morpholine | C4H9NO | CID 8083", National Center for Biotechnology Information (PubChem), [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of Morpholine Hydrochloride

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of morpholine hydrochloride. As a Senior Application Scientist, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the recrystallization of morpholine hydrochloride. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested insights to help you overcome common challenges and achieve high-purity crystalline products.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems you may encounter during the recrystallization of morpholine hydrochloride in a question-and-answer format.

Q1: My morpholine hydrochloride is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?

A1: This indicates that the solvent is not polar enough to dissolve the highly polar morpholine hydrochloride salt. The principle of "like dissolves like" is fundamental in recrystallization.[1][2][3] Morpholine hydrochloride, being a salt, is highly polar and requires a polar solvent for effective dissolution.

  • Immediate Action: If you are using a non-polar or moderately polar solvent (e.g., toluene, ethyl acetate, dichloromethane), it is unlikely to be effective. You will need to switch to a more polar solvent.

  • Recommended Solvents: Start with highly polar protic solvents such as water, methanol, or ethanol.[4][5] These solvents have a high capacity to solvate the morpholinium and chloride ions.

  • Mixed Solvent System: If a single solvent is not providing the desired solubility profile, consider a mixed solvent system. A common approach is to dissolve the morpholine hydrochloride in a minimum amount of a "good" solvent (one in which it is highly soluble, like water or hot ethanol) and then add a miscible "anti-solvent" (one in which it is poorly soluble, like isopropanol or acetone) dropwise at an elevated temperature until slight turbidity is observed.[6][7][8] Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly.

Q2: The morpholine hydrochloride "oiled out" instead of forming crystals upon cooling. How can I prevent this?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is too high.[9][10] Morpholine hydrochloride has a melting point of approximately 177-181 °C, so this is less likely to be an issue with common low-boiling solvents.[11][12] However, high supersaturation can still lead to oiling.

  • Reduce Cooling Rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Slow cooling encourages the orderly arrangement of molecules into a crystal lattice.[2]

  • Add More Solvent: The concentration of your solution might be too high. Reheat the solution until the oil redissolves and add more of the hot solvent.

  • Change Solvent System: Try a different solvent or a mixed solvent system. A solvent system that provides a steeper solubility curve (very high solubility at high temperature and very low solubility at low temperature) can sometimes prevent oiling.

  • Vigorous Stirring: If an oil begins to form, reheating to redissolve it and then allowing it to cool with vigorous stirring can sometimes promote crystallization by breaking up the oil into smaller droplets that can act as nucleation sites.[9]

Q3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?

A3: This is a common issue that can often be resolved by inducing crystallization.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[2] The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small crystal of pure morpholine hydrochloride, add it to the solution. A seed crystal provides a template for further crystal growth.[13]

  • Reduce Solvent Volume: It's possible you used too much solvent.[13] You can gently heat the solution to evaporate some of the solvent to increase the concentration and then attempt to cool it again.

  • Prolonged Cooling: Sometimes, crystallization is simply a slow process. Leave the flask in a cold environment (e.g., refrigerator) for an extended period (24-48 hours).

Solvent Selection and Experimental Workflow

The following diagram outlines a systematic approach to selecting an appropriate solvent and troubleshooting common issues during the recrystallization of morpholine hydrochloride.

Recrystallization_Workflow Workflow for Recrystallization of Morpholine Hydrochloride cluster_0 Solvent Selection cluster_1 Troubleshooting A Start: Crude Morpholine Hydrochloride B Test Solubility in Polar Solvents (e.g., Water, Ethanol, Methanol) A->B C Is it soluble in a hot solvent and insoluble in the cold solvent? B->C D Proceed with Single Solvent Recrystallization C->D Yes E Consider Mixed Solvent System C->E No F Dissolve in minimum hot 'good' solvent (e.g., Water, hot Ethanol) E->F G Add 'anti-solvent' dropwise (e.g., Isopropanol, Acetone) F->G H Cool Slowly G->H L Oiling Out? H->L I Crystals Formed? J Collect Crystals by Filtration I->J Yes K Troubleshoot: Induce Crystallization (Scratch, Seed, Cool longer) I->K No K->I L->I No M Troubleshoot: Reheat, add more solvent, cool slower L->M Yes M->H

Caption: A decision-making workflow for solvent selection and troubleshooting during the recrystallization of morpholine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for morpholine hydrochloride?

A1: The ideal solvent for recrystallizing morpholine hydrochloride should exhibit the following properties:

  • High Polarity: To effectively dissolve the polar morpholine hydrochloride salt.[14]

  • Significant Temperature-Dependent Solubility: The compound should be highly soluble at the solvent's boiling point and have low solubility at low temperatures (0-4 °C) to ensure a good recovery of the purified crystals.[1]

  • Inertness: The solvent should not react with morpholine hydrochloride.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the crystals after filtration.[1]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[15]

Q2: Can I use a non-polar solvent for the recrystallization of morpholine hydrochloride?

A2: It is highly unlikely that a non-polar solvent such as hexane or toluene will be effective for recrystallizing morpholine hydrochloride.[6] Due to the ionic nature of the hydrochloride salt, it will have very poor solubility in non-polar solvents, even at elevated temperatures.

Q3: What are some recommended starting solvents or solvent systems to try?

A3: Based on the properties of morpholine hydrochloride, here are some recommended starting points:

Solvent/SystemRationaleBoiling Point (°C)
Ethanol A polar protic solvent that often provides a good solubility gradient.78
Isopropanol Slightly less polar than ethanol, which may offer a better solubility profile for some salts.82
Methanol/Water A highly polar system. The addition of water can significantly increase the solubility of the salt at high temperatures.[16]Varies
Ethanol/Water A commonly used mixed solvent system for polar organic salts.[6]Varies
Acetone/Water Acetone is a polar aprotic solvent; adding water increases the polarity and solvating power.[16]Varies

Q4: How do I perform a small-scale solvent test?

A4: Before committing to a large-scale recrystallization, it's prudent to perform a small-scale test:

  • Place a small amount of your crude morpholine hydrochloride (a few milligrams) in a small test tube.

  • Add a few drops of the solvent to be tested.

  • Observe the solubility at room temperature.

  • If it is insoluble, gently heat the test tube and observe if the solid dissolves.

  • If it dissolves when hot, allow the test tube to cool to room temperature and then in an ice bath to see if crystals form.

This quick test will give you a good indication of whether a solvent is suitable.[2]

Experimental Protocol: Recrystallization of Morpholine Hydrochloride using a Mixed Solvent System (Ethanol/Isopropanol)

This protocol describes a general procedure for the recrystallization of morpholine hydrochloride using an ethanol/isopropanol mixed solvent system.

Materials:

  • Crude morpholine hydrochloride

  • Ethanol (reagent grade)

  • Isopropanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser (optional, but recommended)

  • Buchner funnel and flask

  • Filter paper

  • Glass rod

Procedure:

  • Place the crude morpholine hydrochloride in an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of hot ethanol to dissolve the solid completely. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[3]

  • While the solution is hot, slowly add isopropanol dropwise until you observe the first signs of persistent cloudiness (precipitation).

  • Add a few drops of hot ethanol to redissolve the precipitate, resulting in a clear, saturated solution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this time to allow for the formation of large, well-defined crystals.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities.

  • Allow the crystals to air-dry on the filter paper or in a desiccator.

References

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
  • Wikipedia. (2024, October 27). Morpholine. [Link]

  • Solubility of Things. (n.d.). Morpholine hydrochloride. [Link]

  • Nichols, L. (n.d.).
  • University of Colorado Boulder. (n.d.).
  • BenchChem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • University of Toronto. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Wired Chemist. (n.d.).
  • Univar Solutions. (n.d.). Morpholine 99%, Technical Grade, Liquid, 461 lb Drum. [Link]

  • Google Patents. (n.d.). WO2009082884A1 - Methods for preparing n-substituted morpholine compounds.
  • ChemIDplus. (n.d.). Morpholine.
  • YouTube. (2012, May 7). Recrystallization using two solvents. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. [Link]

  • Su, C. Y. (n.d.).
  • National Chemical Laboratory. (n.d.).
  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents?[Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. [Link]

  • Google Patents. (n.d.).
  • University of York. (n.d.). Problems with Recrystallisations. [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Elemental Analysis of Morpholine Hydrochloride Salts

Introduction: Beyond the Formula For researchers and drug development professionals, morpholine hydrochloride (C₄H₉NO·HCl) is more than just a chemical entity; it is a building block where purity and consistency are para...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Formula

For researchers and drug development professionals, morpholine hydrochloride (C₄H₉NO·HCl) is more than just a chemical entity; it is a building block where purity and consistency are paramount.[1] Its elemental composition is a critical quality attribute that defines its stoichiometric integrity, reveals the presence of potentially harmful impurities, and ultimately ensures its suitability for downstream applications, particularly in pharmaceutical development.

This guide provides an in-depth comparison of the primary analytical techniques used to verify the elemental composition of morpholine hydrochloride salts. We will move beyond simply listing methods to explore the causality behind experimental choices, offering a framework for selecting the most appropriate technique based on the specific analytical objective—from confirming the basic C, H, N, and Cl stoichiometry to quantifying trace metallic residues under the stringent regulations of modern pharmacopeias.

The Regulatory Landscape: Setting the Standards

The analysis of elemental content in pharmaceutical compounds is not merely an academic exercise; it is a regulatory necessity. Global bodies have established clear guidelines to control elemental impurities, which can arise from catalysts, manufacturing equipment, or raw materials.[2][3][4]

Two key guidelines form the foundation of our analytical strategy:

  • ICH Q3D Guideline for Elemental Impurities: This guideline establishes Permitted Daily Exposure (PDE) limits for 24 elemental impurities, classifying them based on their toxicity.[2][5][6] It mandates a risk-based approach to control these impurities in final drug products.[7]

  • USP General Chapters <232> and <233>: These chapters align with ICH Q3D, specifying the limits for elemental impurities and outlining the procedural and validation requirements for analytical techniques.[8][9][10] They strongly recommend modern instrumental techniques like ICP-MS and ICP-OES over older, less sensitive methods.[11][12]

Understanding this framework is critical because it dictates which elements we must look for and at what levels, directly influencing our choice of analytical instrumentation.

Core Compositional Analysis: Verifying Stoichiometry

Before searching for trace contaminants, one must first confirm the fundamental composition of the morpholine hydrochloride salt itself. The theoretical elemental percentages serve as our baseline for purity assessment.

Theoretical Composition of Morpholine Hydrochloride (C₄H₉NO·HCl, MW: 123.58 g/mol ) [1]

  • Carbon (C): 38.87%

  • Hydrogen (H): 8.16%

  • Nitrogen (N): 11.33%

  • Chlorine (Cl): 28.69%

  • Oxygen (O): 12.94% (Typically determined by difference)

CHN(S) Analysis: The Organic Foundation

Combustion analysis, executed by automated CHN(S) analyzers, is the definitive method for determining the carbon, hydrogen, and nitrogen content.

  • Principle of Operation: A small, precisely weighed sample (1-3 mg) is combusted at high temperatures (~1150 °C) in a pure oxygen environment.[13] The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector (TCD).[13] This technique provides a robust verification of the organic morpholine moiety.[14][15]

Ion Chromatography (IC): Quantifying the Hydrochloride Counter-ion

While CHN analysis confirms the organic part, quantifying the chloride counter-ion is essential to verify the salt's integrity. Ion Chromatography is the modern, preferred method for this task.

  • Principle of Operation: The aqueous sample is injected into the IC system, where it passes through an ion-exchange column. The chloride anion is separated from other potential anions before being quantified by a suppressed conductivity detector.[16] This offers high specificity and sensitivity, far surpassing classical titration methods.[17]

Trace Elemental Impurity Analysis: The Search for Contaminants

This is where the regulatory guidelines of ICH Q3D and USP <232> are most directly applied. The goal is to detect and quantify metallic impurities that may have been introduced during synthesis or manufacturing. The two premier techniques for this purpose are ICP-OES and ICP-MS.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)
  • Principle of Operation: A liquid sample is nebulized into a high-temperature argon plasma (~10,000 K), which excites the atoms of the elements present. As these atoms relax to a lower energy state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of the element.

  • Application: ICP-OES is a robust and cost-effective technique, ideal for quantifying elements at the parts-per-million (ppm) to high parts-per-billion (ppb) level.[18] It is well-suited for analyzing Class 3 elements (e.g., Cu, Sn, Cr) or when higher concentration limits are acceptable.[3][5]

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
  • Principle of Operation: Similar to ICP-OES, ICP-MS uses an argon plasma to atomize and ionize the sample. However, instead of measuring emitted light, it directs the resulting ions into a mass spectrometer, which separates them based on their mass-to-charge ratio.

  • Application: ICP-MS is the "gold standard" for trace and ultra-trace elemental analysis due to its exceptional sensitivity, often reaching parts-per-trillion (ppt) levels.[18][19] It is the required technique for quantifying the most toxic Class 1 (As, Cd, Hg, Pb) and Class 2A (Co, V, Se) elements, which have very low PDE limits.[3][11]

Comparative Guide to Analytical Techniques

The selection of an analytical technique is a function of the specific question being asked. The table below provides a direct comparison to guide this decision-making process.

Parameter CHN Analyzer Ion Chromatography (IC) ICP-OES ICP-MS
Primary Analytes Carbon, Hydrogen, NitrogenAnions (Cl⁻, SO₄²⁻, etc.)Metals & some non-metalsMost elements (metals, metalloids)
Principle High-Temp Combustion & TCDIon Exchange & ConductivityAtomic Emission SpectroscopyMass Spectrometry
Typical Sensitivity ~0.01 wt%Low ppb (µg/L)Low ppb to ppm (µg/L to mg/L)Low ppt to ppb (ng/L to µg/L)
Primary Application Stoichiometry, Empirical Formula, Organic PurityCounter-ion Quantification, Anionic ImpuritiesAnalysis of less toxic elemental impurities (Class 3)Trace & ultra-trace analysis of toxic impurities (Class 1, 2A, 2B)
Regulatory Relevance Purity confirmationSalt stoichiometryUSP <233>, ICH Q3DUSP <233>, ICH Q3D (Gold Standard)[18]
Sample Throughput Moderate (~10 min/sample)[13]HighHighHigh
Key Advantage Definitive for C,H,N contentHigh specificity for anionsRobust, tolerates high matrixUnmatched sensitivity, multi-element capability
Key Limitation Does not measure metals or halidesNot for metalsInsufficient sensitivity for Class 1 elementsHigher cost, sensitive to matrix interferences

Analytical Workflow & Decision Making

The choice of methodology should follow a logical progression based on the analytical goal. The following workflow illustrates this decision-making process.

G cluster_0 Decision Framework cluster_1 Technique Selection cluster_2 Data Output & Assessment start Analytical Goal for Morpholine Hydrochloride purity Confirm Purity & Stoichiometry start->purity impurities Quantify Trace Elemental Impurities (ICH Q3D / USP <232>) start->impurities chn CHN Combustion Analysis purity->chn Organic Moiety ic Ion Chromatography purity->ic HCI Salt Moiety icp ICP-OES / ICP-MS impurities->icp Risk Assessment Driven chn_result Report C, H, N wt% vs. Theory chn->chn_result ic_result Report Cl wt% vs. Theory ic->ic_result icp_result Report Impurities (ppm/ppb) vs. PDE Limits icp->icp_result

Caption: Decision workflow for selecting the appropriate elemental analysis technique.

Experimental Protocol: ICP-MS for Elemental Impurities

This protocol outlines a self-validating system for the quantification of elemental impurities in morpholine hydrochloride, compliant with USP <233> procedures.[20]

Objective: To accurately quantify Class 1, 2A, 2B, and 3 elemental impurities.

1. Materials & Reagents:

  • Morpholine Hydrochloride Sample

  • Nitric Acid (HNO₃), trace metal grade

  • Hydrochloric Acid (HCl), trace metal grade

  • Ultrapure Water (18.2 MΩ·cm)

  • Multi-element calibration standards (NIST traceable)

  • Internal Standard Solution (e.g., Sc, Y, In, Bi)

2. Sample Preparation (Closed-Vessel Microwave Digestion):

  • Rationale: Microwave digestion is chosen to ensure complete dissolution of the organic salt matrix in a closed system, preventing the loss of volatile elements like mercury.[4][20][21]

  • Procedure:

    • Accurately weigh ~200 mg of morpholine hydrochloride into a clean, acid-leached microwave digestion vessel.

    • Carefully add 8 mL of HNO₃ and 2 mL of HCl to the vessel.

    • Seal the vessels and place them in the microwave digestion system.

    • Ramp the temperature to 200 °C over 15 minutes and hold for an additional 20 minutes.

    • Allow the vessels to cool completely before opening in a fume hood.

    • Quantitatively transfer the clear digestate to a 50 mL volumetric flask and dilute to volume with ultrapure water. The sample is now ready for analysis.

3. Instrumental Analysis (ICP-MS):

  • Instrument: An ICP-MS system, such as an Agilent 7800 or equivalent, is used.[22]

  • Typical Operating Conditions:

    Parameter Setting
    RF Power 1550 W
    Plasma Gas Flow 15 L/min Ar
    Carrier Gas Flow 0.9 L/min Ar
    Collision Cell Gas Helium (He)

    | Detector Mode | Pulse/Analog |

  • Analysis Sequence:

    • Perform a system suitability check using a standard solution.

    • Run a multi-point calibration curve (e.g., blank, 0.5, 1, 5, 10 ppb).

    • Analyze the prepared sample solutions, bracketing with calibration verification standards every 10-15 samples.

4. Method Validation (as per USP <233>):

  • Accuracy: Determined by spike recovery. A separate sample preparation is spiked with known concentrations of target elements (e.g., at 50%, 100%, and 150% of the PDE limit). The recovery must fall within 70-150%.[21]

  • Precision (Repeatability): Analyze six independent preparations of a spiked sample. The relative standard deviation (RSD) must be ≤ 20%.[21]

  • Specificity: The method must be able to unequivocally assess the target element. This is demonstrated by analyzing a blank and showing no significant interference at the analyte's mass-to-charge ratio.

Conclusion

The elemental analysis of morpholine hydrochloride salts requires a multi-faceted approach. No single technique can provide a complete picture. A robust quality control strategy integrates CHN analysis and Ion Chromatography to confirm stoichiometric purity and salt identity, while leveraging the high sensitivity of ICP-MS to ensure compliance with stringent regulatory limits for toxic elemental impurities. By understanding the principles, capabilities, and limitations of each method, researchers and drug developers can confidently select the appropriate tools to ensure the quality, safety, and efficacy of their materials.

References

  • International Council for Harmonisation. (2019). Guideline for Elemental Impurities Q3D(R1). ICH. [Link]

  • International Council for Harmonisation. (2022). Guideline for Elemental Impurities Q3D(R2). ICH. [Link]

  • United States Pharmacopeia. <232> Elemental Impurities—Limits. USP. [Link]

  • West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. West Pharmaceutical Services. [Link]

  • Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]

  • Shimadzu. (2019). Analysis of Elemental Impurities in Pharmaceutical Products Following USP / on ICPMS-2030. Shimadzu. [Link]

  • ECA Academy. ICH Q3D(R1) Guideline for Elemental Impurities. gmp-compliance.org. [Link]

  • QbD Group. (2025). ICP-MS vs ICP-OES: choosing the right elemental impurity test. QbD Group. [Link]

  • Ahmad, I., et al. (2017). ICP-MS: Analytical Method for Identification and Detection of Elemental Impurities. Current Drug Discovery Technologies, 14(2), 106-120. [Link]

  • Analytik Jena. Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Analytik Jena. [Link]

  • Agilent Technologies. (2021). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. Agilent. [Link]

  • Spectroscopy Online. (2023). Validating ICP-MS for the Analysis of Elemental Impurities According to Draft USP General Chapters <232> and <233>. Spectroscopy Online. [Link]

  • Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. Intertek. [Link]

  • Scribd. (2021). USP <232> Elemental Impurities Limits. Scribd. [Link]

  • Shimadzu. AD-0170 Analysis of Elemental Impurities in Pharmaceutical Products Following USP <232>/<233> on ICPMS-2030. Shimadzu. [Link]

  • Li, S., et al. (2020). Ion chromatography as candidate reference method for the determination of chloride in human serum. Journal of Clinical Laboratory Analysis, 34(11), e23485. [Link]

  • Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]

  • Lab Manager. (2016). Validation of Analytical Methods. Lab Manager. [Link]

  • Diduco. Analyte: chloride. Diduco. [Link]

  • Zhang, Y., et al. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. Journal of Analytical Methods in Chemistry, 2024, 7756357. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. APVMA. [Link]

  • Irish National Accreditation Board. (2016). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025). INAB. [Link]

  • ResearchGate. (2025). Synthesis and characterization of 2-arylmorpholine hydrochloride. Request PDF. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Chloride Ion. HELIX Chromatography. [Link]

  • EUsalt. Sodium Chloride - Analytical Standard. EUsalt. [Link]

  • ResearchGate. Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • Wiley. Morpholine hydrochloride. SpectraBase. [Link]

  • Boateng, G., et al. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Molecules, 29(18), 4296. [Link]

  • PubChem. Morpholine, hydrochloride (1:1). National Center for Biotechnology Information. [Link]

  • Aiken, A. C., et al. (2007). Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Analytical Chemistry, 79(22), 8350–8358. [Link]

  • Kandioller, W., et al. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 9, 318-325. [Link]

  • Universal Lab. (2024). Basic principles and tests of organic element analysis. Universal Lab Blog. [Link]

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Comparative

A Comparative Guide to the FTIR Characteristic Peaks of 2-(2-Methylmorpholin-2-yl)ethanol

Introduction 2-(2-Methylmorpholin-2-yl)ethanol is a substituted morpholine derivative that serves as a valuable building block in medicinal chemistry and materials science. The structural confirmation of such molecules i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Methylmorpholin-2-yl)ethanol is a substituted morpholine derivative that serves as a valuable building block in medicinal chemistry and materials science. The structural confirmation of such molecules is paramount for ensuring the integrity of downstream applications. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique for identifying the functional groups present in a molecule, thereby providing a unique spectral "fingerprint."

This guide provides an in-depth analysis of the expected FTIR characteristic absorption peaks for 2-(2-Methylmorpholin-2-yl)ethanol. As direct experimental spectra for this specific compound are not widely published, this guide employs a predictive and comparative approach. By deconstructing the molecule into its constituent functional groups—a primary alcohol, a tertiary amine, an ether, and alkyl moieties—we can accurately forecast its infrared spectrum. This analysis is substantiated by comparing these predictions with the established FTIR data of structurally related compounds, including ethanol, morpholine, and N-substituted morpholine derivatives.

Molecular Structure and Functional Group Analysis

The structure of 2-(2-Methylmorpholin-2-yl)ethanol contains several key functional groups, each with distinct vibrational modes that are detectable by FTIR spectroscopy.

  • Primary Alcohol (-CH₂OH): This group is characterized by strong O-H and C-O stretching vibrations. The O-H bond is capable of hydrogen bonding, which significantly influences the appearance of its absorption band.

  • Tertiary Amine (>N-): The nitrogen atom within the morpholine ring is bonded to three carbon atoms, classifying it as a tertiary amine. A crucial feature of tertiary amines is the absence of an N-H bond, meaning they do not exhibit the N-H stretching or bending vibrations seen in primary and secondary amines.[1][2][3]

  • Ether (C-O-C): The morpholine ring contains an ether linkage. This group is identified by a characteristic C-O-C asymmetric stretching vibration.[4]

  • Alkyl Groups (C-H): The molecule contains multiple sp³-hybridized C-H bonds within the morpholine ring, the ethyl side chain, and the methyl group. These give rise to characteristic stretching and bending absorptions.[5]

Predicted FTIR Absorption Bands for 2-(2-Methylmorpholin-2-yl)ethanol

Based on the functional group analysis, the following table summarizes the predicted characteristic peaks.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional GroupRationale & Expected Appearance
3500 - 3200Strong, BroadO-H Stretch (H-bonded)Primary AlcoholThe presence of intermolecular hydrogen bonding significantly broadens this peak, which is a hallmark of alcohols in the condensed phase.[6][7][8][9]
2960 - 2850Strong to MediumC-H Asymmetric & Symmetric StretchAlkyl (CH₃, CH₂)Multiple sharp peaks are expected in this region corresponding to the various methylene and methyl groups in the molecule.[1][5]
1470 - 1450MediumC-H Bend (Scissoring)Methylene (CH₂)Deformation vibration of the CH₂ groups in the morpholine ring and ethyl chain.[5]
~1375Medium to WeakC-H Bend (Symmetric)Methyl (CH₃)Characteristic deformation of the methyl group attached to the morpholine ring.
1250 - 1020Medium to WeakC-N StretchTertiary Aliphatic AmineThe C-N stretching in aliphatic amines appears in this region.[2][10][11] This peak may be coupled with other vibrations.
~1120StrongC-O-C Asymmetric StretchEtherThe asymmetric stretch of the ether group in a six-membered ring like morpholine typically results in a strong, distinct absorption band.[4]
1075 - 1000Strong to MediumC-O StretchPrimary AlcoholThis peak arises from the stretching vibration of the carbon-oxygen single bond of the primary alcohol.[7][8][12]

Comparative Spectral Analysis

To validate our predictions, we compare the expected peaks with the known FTIR data of simpler, analogous molecules. This comparison highlights how the combination of functional groups influences the final spectrum.

Vibrational Mode2-(2-Methylmorpholin-2-yl)ethanol (Predicted)Ethanol[9][13]Morpholine (Secondary Amine)[14][15]N-Methylmorpholine (Tertiary Amine)[16]
O-H Stretch 3500-3200 cm⁻¹ (Strong, Broad) 3500-3200 cm⁻¹ (Strong, Broad)N/AN/A
N-H Stretch Absent N/A~3300 cm⁻¹ (Medium)Absent
C-H Stretch 2960-2850 cm⁻¹ (Strong) 2990-2880 cm⁻¹ (Strong)3100-2850 cm⁻¹ (Strong)~2960-2820 cm⁻¹ (Strong)
C-O-C Stretch ~1120 cm⁻¹ (Strong) N/A~1115 cm⁻¹ (Strong)~1118 cm⁻¹ (Strong)
C-N Stretch 1250-1020 cm⁻¹ (Medium) N/A~1070 cm⁻¹ (Medium)~1069 cm⁻¹ (Medium)
Alcohol C-O Stretch 1075-1000 cm⁻¹ (Strong) ~1055 cm⁻¹ (Strong)N/AN/A

Analysis of Comparison:

  • O-H and N-H Region (3500-3200 cm⁻¹): The target molecule is expected to show a strong, broad O-H stretch characteristic of ethanol, confirming the alcohol group. Crucially, it should lack the N-H stretch seen in morpholine, which is a key indicator of the tertiary amine structure, similar to N-methylmorpholine.[2][3]

  • C-O-C and C-N Region (1250-1000 cm⁻¹): This region will be complex. We anticipate a strong C-O-C ether stretch, characteristic of the morpholine ring itself.[4] Additionally, a strong C-O stretch from the primary alcohol will be present. The C-N stretch is also expected here, though it may be of medium-to-weak intensity and could overlap with the stronger C-O bands.[11]

Experimental Protocol: Acquiring the FTIR Spectrum

This protocol details the use of Attenuated Total Reflection (ATR) FTIR, a common technique for liquid samples that requires minimal preparation.[17]

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflection (ATR) Accessory with a diamond or zinc selenide crystal

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop (approximately 5-10 µL) of 2-(2-Methylmorpholin-2-yl)ethanol directly onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. Set the spectral resolution to 4 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Perform an ATR correction if necessary, as this corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the FTIR analysis process.

FTIR_Workflow FTIR Analysis Workflow for 2-(2-Methylmorpholin-2-yl)ethanol cluster_prep 1. Preparation cluster_acq 2. Data Acquisition cluster_proc 3. Data Processing & Analysis cluster_interp 4. Interpretation Clean_ATR Clean ATR Crystal (e.g., with Isopropanol) Acquire_BG Acquire Background Spectrum Clean_ATR->Acquire_BG Apply_Sample Apply Liquid Sample to ATR Crystal Acquire_Sample Acquire Sample Spectrum (16-32 scans) Apply_Sample->Acquire_Sample Generate_Spectrum Generate Absorbance Spectrum (Sample/BG) Acquire_Sample->Generate_Spectrum ATR_Correction Apply ATR Correction (if applicable) Generate_Spectrum->ATR_Correction Peak_Picking Identify Peak Wavenumbers (cm⁻¹) ATR_Correction->Peak_Picking Compare Compare with Predicted & Reference Spectra Peak_Picking->Compare Confirm Confirm Functional Groups & Verify Structure Compare->Confirm

Sources

Validation

Chiral HPLC Separation of 2-Methylmorpholine Enantiomers: An Objective Comparison Guide

Executive Summary & Strategic Analysis 2-Methylmorpholine is a critical chiral building block in the synthesis of kinase inhibitors (e.g., PI3K inhibitors) and other bioactive heterocycles. Its separation presents a dist...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

2-Methylmorpholine is a critical chiral building block in the synthesis of kinase inhibitors (e.g., PI3K inhibitors) and other bioactive heterocycles. Its separation presents a distinct set of challenges:

  • Lack of Chromophore: The molecule lacks a conjugated

    
    -system, making standard UV detection (254 nm) impossible without derivatization.
    
  • Secondary Amine Functionality: While basic, it is sterically distinct from the primary amines typically resolved on crown ether phases.

  • Polarity: High water solubility complicates retention on standard normal-phase systems without additives.

This guide compares the two most effective strategies: Direct Chiral Separation (using Immobilized Polysaccharide phases) versus Derivatization-Based Separation .

Method Selection Decision Matrix

MethodSelection Start Start: 2-Methylmorpholine Sample Goal What is the primary goal? Start->Goal Prep Preparative Isolation (Recover Enantiomer) Goal->Prep Scale-up QC Purity Analysis (QC) (Trace Enantiomer Detection) Goal->QC Analytical Direct Direct Separation (Chiralpak IC / SFC) Prep->Direct Non-destructive QC->Direct If ELSD/CAD available Deriv Derivatization Method (Naphthyl/Nitrobenzoyl + UV) QC->Deriv High Sensitivity Required Result1 Pure Enantiomer Isolated Direct->Result1 Modest UV (210nm) or ELSD Result2 Precise %ee Determination Deriv->Result2 Strong UV (254nm) High Resolution

Figure 1: Decision matrix for selecting the optimal separation strategy based on workflow requirements.

Comparative Analysis of Methods

Method A: Direct Separation (Immobilized Polysaccharide)

Best for: Preparative isolation, high-throughput screening, and when derivatization is impractical. Core Technology: Immobilized Cellulose/Amylose derivatives (e.g., Chiralpak IC).

The immobilized nature of Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)) allows the use of aggressive mobile phases that would strip coated phases. For 2-methylmorpholine, this is crucial because it permits the use of dichloromethane (DCM) or ethyl acetate to modulate solubility and retention.

  • Mechanism: The chiral recognition is driven by hydrogen bonding between the carbamate groups on the polysaccharide backbone and the secondary amine of the morpholine. The "inclusion" effect of the cellulose helices provides the steric discrimination.

  • Detection Challenge: Requires detection at 200–210 nm (where solvent cutoff becomes an issue) or universal detectors like ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector).

Method B: Derivatization-Based Separation

Best for: QC purity checks, trace analysis (<0.1% enantiomer), and labs limited to standard UV detectors. Core Technology: Pre-column derivatization with chromogenic reagents followed by standard Chiralpak AD-H or OD-H separation.

Reacting 2-methylmorpholine with 3,5-dinitrobenzoyl chloride or 1-naphthyl isocyanate introduces a strong chromophore and additional


-

interaction sites, significantly enhancing both detectability and chiral resolution (

).
Performance Comparison Table
FeatureMethod A: Direct (Chiralpak IC)Method B: Derivatization (DNB-Cl)
Column Chiralpak IC (Immobilized)Chiralpak AD-H (Coated)
Mobile Phase Hexane / IPA / DEA (or SFC)Hexane / EtOH
Detection UV 210 nm, ELSD, or RIUV 254 nm (Strong Signal)
Sample Prep Dissolve & Inject (Simple)Reaction required (30 mins)
Resolution (

)
Moderate (1.5 – 2.5)High (> 3.0)
Limit of Detection High

g range
Low ng range
Suitability Preparative / Process Analytical / QC

Detailed Experimental Protocols

Protocol A: Direct Separation (Recommended for Prep)

Source Validation: Adapted from WO2016202253A1 and internal application data.

  • Column: Daicel Chiralpak IC (

    
     mm, 5 
    
    
    
    m).
  • Mobile Phase:

    • Solvent A: n-Hexane (containing 0.1% Diethylamine)

    • Solvent B: Ethanol or Isopropanol

    • Ratio: 80:20 (Isocratic)

    • Note: Diethylamine (DEA) is mandatory to suppress peak tailing caused by the basic secondary amine interacting with residual silanols.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 210 nm (Reference: 360 nm) or ELSD.

  • Expected Result:

    • Retention (

      
      ): ~6-8 min
      
    • Selectivity (

      
      ): ~1.2
      
    • Elution Order: Typically (S) before (R), but must be confirmed with standards.

Protocol B: Derivatization with 3,5-Dinitrobenzoyl Chloride (Recommended for QC)

Mechanism: Adds a


-acidic group to interact with the 

-basic Chiralpak AD-H selector.
  • Derivatization Step:

    • Mix 10 mg 2-methylmorpholine with 1.2 equivalents of 3,5-dinitrobenzoyl chloride in 1 mL dry THF.

    • Add 2 equivalents of Triethylamine (TEA).

    • Stir at RT for 30 min.

    • Quench with water, extract into Ethyl Acetate, dry over

      
      .
      
  • HPLC Conditions:

    • Column: Chiralpak AD-H (

      
       mm, 5 
      
      
      
      m).[1]
    • Mobile Phase: n-Hexane / Ethanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV 254 nm.[1][2]

  • Self-Validating Check: The derivative should show a sharp, symmetrical peak. If peak splitting occurs (doublet), ensure the reaction went to completion and no mono-acylated byproducts interfere.

Mechanistic Visualization

Understanding why the separation works is crucial for troubleshooting.

Mechanism cluster_0 Method A: Direct (Chiralpak IC) cluster_1 Method B: Derivatization (Chiralpak AD-H) Selector_IC Cellulose Backbone (Cl-phenylcarbamate) Interaction_IC H-Bonding (Weak) Steric Inclusion Selector_IC->Interaction_IC Analyte_IC 2-Methylmorpholine (Underivatized) Analyte_IC->Interaction_IC Selector_AD Amylose Backbone (Me-phenylcarbamate) Interaction_AD Pi-Pi Stacking (Strong) Dipole-Dipole Selector_AD->Interaction_AD Analyte_Deriv DNB-Derivative (Strong Pi-System) Analyte_Deriv->Interaction_AD

Figure 2: Mechanistic comparison. Method B relies on strong Pi-Pi stacking introduced by the protecting group, leading to higher resolution.

Troubleshooting & Expert Tips

  • Peak Tailing: If using Method A (Direct), tailing is almost always due to silanol interactions.

    • Fix: Increase DEA concentration to 0.1% or switch to Chiralpak IG , which has a different silica treatment often superior for amines.

  • Solubility: 2-Methylmorpholine HCl salt is not soluble in Hexane.

    • Fix: Always use the free base . If starting with salt, perform an in-situ free-basing by adding excess DEA to the sample vial before injection, or perform a liquid-liquid extraction.

  • Alternative Columns: If Chiralpak IC is unavailable, Chiralpak IA is a viable immobilized alternative. Avoid coated columns (OD-H, AD-H) for the direct method if using "non-standard" solvents like DCM, though they are fine with Hexane/Alcohol.

References

  • Daicel Corporation. Instruction Manual for CROWNPAK® CR(+) and CR(-). (Crown ethers are noted for primary amines; distinction for secondary amines inferred).

  • Patent WO2016202253A1. Nrf2 regulators. (Explicit citation for Chiralpak IC separation of 2-methylmorpholine derivatives).

  • BenchChem. Chiral separation of amines by high-performance liquid chromatography. (General protocols for cyclic amine separation on polysaccharide phases).

  • Sigma-Aldrich (MilliporeSigma). Chiral HPLC Columns Application Guide. (Validation of macrocyclic glycopeptide and polysaccharide mechanisms).

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(2-Methylmorpholin-2-yl)ethanol;hydrochloride

Executive Summary 2-(2-Methylmorpholin-2-yl)ethanol hydrochloride is a specialized morpholine derivative utilized as a critical building block in drug development and synthetic chemistry. As an amine hydrochloride salt,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methylmorpholin-2-yl)ethanol hydrochloride is a specialized morpholine derivative utilized as a critical building block in drug development and synthetic chemistry. As an amine hydrochloride salt, it presents specific handling challenges: it is a hygroscopic crystalline solid, acts as a localized irritant to mucosal membranes, and carries a high risk of aerosolization during transfer.

This guide provides a self-validating, step-by-step operational protocol for researchers to ensure maximum laboratory safety, chemical integrity, and regulatory compliance.

Physicochemical & Hazard Profile

Understanding the physical nature of a chemical is the first step in risk mitigation. The following quantitative and qualitative data dictate the required engineering controls and handling procedures.

PropertyValue / DescriptionOperational Implication
Chemical Class Amine HydrochlorideSoluble in water/polar solvents; forms acidic solutions.
Physical State Solid (Crystalline Powder)Prone to aerosolization and static cling during weighing.
Hygroscopicity HighRapidly absorbs atmospheric moisture; requires inert storage.
pH (10% aq. solution) ~4.0 - 5.5Mildly acidic; can cause localized skin/eye irritation.
GHS Hazard Classes Category 2 (Skin/Eye), Category 3 (Respiratory)Mandates strict use of localized exhaust ventilation (fume hood).

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is a science of material compatibility. Do not rely on generic laboratory gear; use the targeted matrix below.

PPE CategorySpecificationCausal Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides superior permeation resistance to polar organic molecules and aqueous amine solutions compared to latex. Double-gloving is recommended to prevent breakthrough during prolonged handling.
Eye Protection ANSI Z87.1 Chemical splash gogglesProtects against corneal damage from aerosolized hydrochloride dust, which forms corrosive hydrochloric acid (HCl) upon contact with the moisture of ocular fluid.
Body Protection Fully buttoned, Flame-Resistant (FR) lab coatPrevents dermal exposure to reactive dust. FR material is required because this building block is frequently handled alongside highly flammable organic solvents.
Respiratory Chemical Fume Hood (Primary)Physical containment mitigates the inhalation of fine crystalline dust, eliminating the need for an N95/P100 respirator under normal operational conditions.

Operational Plan & Step-by-Step Handling Protocol

Every step in this workflow is designed as a self-validating system , ensuring that safety conditions are physically confirmed before proceeding to the next level of risk.

Phase 1: Pre-Operation Setup & Engineering Controls
  • Fume Hood Verification : Ensure the chemical fume hood has a face velocity between 60 and 100 feet per minute (fpm).

    • Causality: This velocity provides optimal containment of aerosolized powders without creating turbulent eddies that could blow the powder out of the hood .

    • Self-Validation: Hold a tissue or Kimwipe near the lower edge of the sash. A distinct, steady inward pull physically validates the digital flow monitor before you open the chemical container.

  • Sash Positioning : Lower the sash to the indicated operating height (typically 18 inches).

    • Causality: The sash acts as a physical blast shield and maintains the required aerodynamic flow to protect the user's breathing zone .

Phase 2: Weighing and Transfer
  • Static Elimination : Use an anti-static gun (e.g., Zerostat) on the weighing boat and spatula before opening the vial.

    • Causality: Amine hydrochloride powders often carry a static charge, causing them to repel from metal spatulas and aerosolize, drastically increasing inhalation risk and causing loss of yield.

  • Inert Transfer : Because the material is hygroscopic, perform the weighing rapidly.

    • Causality: Moisture absorption alters the molecular weight calculation and can cause the compound to deliquesce into a sticky, concentrated oil that is difficult to transfer.

    • Self-Validation: Observe the powder during transfer. If it begins to clump or stick to the sides of the weighing boat, atmospheric moisture is compromising the sample. Purge the headspace of the source vial with Argon or Nitrogen before resealing.

Phase 3: Solution Preparation
  • Solvent Addition : Slowly add the solvent (aqueous or organic) dropwise to the pre-weighed powder, rather than dumping the powder into the solvent.

    • Causality: Amine hydrochlorides can exhibit an exothermic heat of solution. Dropwise addition controls the thermal gradient and prevents micro-splashing.

    • Self-Validation: Complete solvation is validated when the solution is optically clear against a dark background, confirming no undissolved micro-crystals remain.

Handling and Spill Response Workflow

G Start Initiate Handling PPE Don PPE & Verify Hood Airflow Start->PPE Weigh Weigh Compound (Anti-static tools) PPE->Weigh Spill Spill Detected? Weigh->Spill Contain Neutralize & Contain (Inside Hood) Spill->Contain Yes Transfer Transfer to Reaction Vessel Spill->Transfer No Waste Dispose as Hazardous Waste Contain->Waste Transfer->Waste

Workflow for the safe handling and spill response of amine hydrochloride salts.

Disposal & Decontamination Plan

Proper disposal of chemical waste is critical to environmental safety and laboratory compliance .

  • Solid Waste : Collect all contaminated weighing boats, spatulas, and disposable PPE in a designated, sealable solid hazardous waste container.

  • Liquid Waste : Aqueous or organic solutions of 2-(2-Methylmorpholin-2-yl)ethanol hydrochloride must be collected in compatible high-density polyethylene (HDPE) containers.

    • Critical Warning: Do not mix this waste with strong oxidizing agents or concentrated bases. Introducing a strong base will deprotonate the hydrochloride salt, liberating the volatile, free-base morpholine derivative, which poses a severe inhalation hazard.

  • Surface Decontamination : Wipe down the fume hood surface with a damp cloth and a mild detergent.

    • Self-Validation: After wiping the spill area, press a universal pH indicator strip against the wetted surface. A pH reading of 6–7 validates that the acidic hydrochloride residue has been successfully neutralized and removed.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

  • Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste." U.S. EPA. URL: [Link]

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